molecular formula C10H14ClN B1614122 1-(M-tolyl)cyclopropanamine hydrochloride CAS No. 1134683-51-4

1-(M-tolyl)cyclopropanamine hydrochloride

Cat. No.: B1614122
CAS No.: 1134683-51-4
M. Wt: 183.68 g/mol
InChI Key: QLSTYRGZFGWZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(M-tolyl)cyclopropanamine hydrochloride is a useful research compound. Its molecular formula is C10H14ClN and its molecular weight is 183.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-methylphenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-8-3-2-4-9(7-8)10(11)5-6-10;/h2-4,7H,5-6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSTYRGZFGWZJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40639858
Record name 1-(3-Methylphenyl)cyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40639858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134683-51-4
Record name 1-(3-Methylphenyl)cyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40639858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Pharmacology of 1-Arylcyclopropanamines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Potential of a Strained Ring System

The 1-arylcyclopropanamine scaffold represents a fascinating and privileged structure in medicinal chemistry. The inherent ring strain of the cyclopropane moiety imparts unique conformational rigidity and electronic properties, making it a valuable component in the design of potent and selective therapeutic agents.[1] This guide provides an in-depth exploration of the pharmacological properties of 1-arylcyclopropanamines, with a focus on their mechanisms of action, structure-activity relationships (SAR), and applications in drug development. We will delve into their interactions with key biological targets, most notably monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1), and provide practical insights for researchers in the field.

Core Pharmacological Target I: Monoamine Oxidase (MAO)

1-Arylcyclopropanamines are perhaps most widely recognized for their potent, irreversible inhibition of monoamine oxidases (MAOs), a family of flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[2] The prototypical example is trans-2-phenylcyclopropylamine, known clinically as tranylcypromine, an effective antidepressant.[3]

Mechanism of Irreversible Inhibition

The inhibitory action of 1-arylcyclopropanamines against MAO is a classic example of mechanism-based inactivation, often referred to as "suicide inhibition." The enzyme recognizes the inhibitor as a substrate and initiates its catalytic cycle. This process, however, leads to the generation of a reactive intermediate that covalently binds to the enzyme's flavin adenine dinucleotide (FAD) cofactor, rendering the enzyme permanently inactive.[4] This covalent modification is key to the long-lasting effects of this class of drugs.

Structure-Activity Relationships for MAO Inhibition

The potency and selectivity of 1-arylcyclopropanamines for the two major isoforms of MAO, MAO-A and MAO-B, are highly dependent on their structural features.

  • Stereochemistry: The trans configuration of the phenyl and amino groups on the cyclopropane ring is generally crucial for potent MAO inhibition.

  • Aryl Substituents: The nature and position of substituents on the aryl ring significantly influence activity. A quantitative structure-activity relationship (QSAR) study has proposed that the active site of MAO-A contains a deep hydrophobic cavity near the para position, while the MAO-B active site has a steric boundary near the para position and a hydrogen-donating site near the ortho position.[5]

  • Cyclopropane Ring Substitution: Substitution on the cyclopropane ring can also modulate activity. For instance, the introduction of a fluorine atom can have a pronounced effect. trans-2-Fluoro-2-phenylcyclopropylamine has been shown to be a more potent competitive inhibitor of microbial tyramine oxidase (a model for MAO) than tranylcypromine.[3]

Therapeutic Applications in Depression

The inhibition of MAO-A in the brain increases the synaptic levels of monoamine neurotransmitters, which is the basis for the antidepressant effects of drugs like tranylcypromine.[3] While highly effective, the irreversible and non-selective nature of early MAO inhibitors led to significant side effects, including the risk of hypertensive crisis when co-administered with certain foods or drugs.[2] This has spurred the development of newer, reversible, and isoform-selective MAO inhibitors.

Core Pharmacological Target II: Lysine-Specific Demethylase 1 (LSD1)

More recently, the 1-arylcyclopropanamine scaffold has gained significant attention for its ability to inhibit lysine-specific demethylase 1 (LSD1), a flavin-dependent enzyme that plays a critical role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).[6] Aberrant LSD1 activity is implicated in the pathogenesis of various cancers, making it a promising therapeutic target.

Mechanism of LSD1 Inhibition

Similar to its action on MAO, trans-2-phenylcyclopropylamine acts as a mechanism-based irreversible inhibitor of LSD1.[6] The enzyme processes the inhibitor, leading to the formation of a covalent adduct with the FAD cofactor, thereby inactivating the enzyme.[4]

Structure-Activity Relationships for LSD1 Inhibition

The development of potent and selective LSD1 inhibitors based on the 1-arylcyclopropanamine scaffold is an active area of research. Key SAR insights include:

  • N-Alkylation: N-alkylation of the primary amine can enhance potency for LSD1 and improve selectivity over MAOs.[7]

  • Aryl Ring Modifications: Modifications to the phenyl ring have been extensively explored to optimize potency and drug-like properties. For example, the derivative S2101 exhibited stronger LSD1 inhibition than tranylcypromine.[6] Further optimization of a derivative called S2157 led to novel compounds with improved microsomal stability and a better hERG safety profile.[8]

Therapeutic Potential in Oncology

The inhibition of LSD1 can reactivate silenced tumor suppressor genes and induce differentiation in cancer cells.[9] This has led to the investigation of 1-arylcyclopropanamine-based LSD1 inhibitors as potential treatments for various cancers, including acute myeloid leukemia.[9]

Quantitative Pharmacological Data

The following tables summarize the inhibitory activities of selected 1-arylcyclopropanamine derivatives against their primary targets.

CompoundTargetAssayIC50 (µM)Reference
trans-2-Phenylcyclopropylamine (Tranylcypromine)MAO-ARecombinant human enzyme~0.8[4]
trans-2-Phenylcyclopropylamine (Tranylcypromine)MAO-BRecombinant human enzyme~0.9[4]
trans-2-Fluoro-2-phenylcyclopropylamineTyramine OxidaseMicrobial enzyme~0.08[3]
S2101LSD1Recombinant human enzyme0.58[6]
S2116LSD1Recombinant human enzyme0.28[7]
S2157LSD1Recombinant human enzyme0.22[7]
CompoundTargetk_inact/K_I (M⁻¹s⁻¹)Reference
trans-2-Phenylcyclopropylamine (Tranylcypromine)LSD143.8[6]
S2101LSD14560[6]

Experimental Protocols

Synthesis of trans-2-Phenylcyclopropylamine

A common synthetic route to trans-2-phenylcyclopropylamine involves the initial formation of trans-2-phenylcyclopropanecarboxylic acid, followed by a Curtius rearrangement.[10]

Step 1: Synthesis of trans-2-Phenylcyclopropanecarboxylic Acid

  • React styrene with ethyl diazoacetate to form a mixture of cis- and trans-ethyl 2-phenylcyclopropanecarboxylate.[10]

  • Hydrolyze the ester mixture to the corresponding carboxylic acids.[10]

  • Separate the trans isomer from the cis isomer by fractional crystallization.[10]

Step 2: Curtius Rearrangement

  • Convert trans-2-phenylcyclopropanecarboxylic acid to the corresponding acyl chloride using a chlorinating agent such as thionyl chloride.[10]

  • React the acyl chloride with sodium azide to form the acyl azide.[10]

  • Heat the acyl azide to induce the Curtius rearrangement, forming the isocyanate.[10]

  • Hydrolyze the isocyanate to yield trans-2-phenylcyclopropylamine.[10]

Workflow for Synthesis of trans-2-Phenylcyclopropylamine

G Styrene Styrene EsterMixture cis/trans-Ethyl 2-Phenylcyclopropanecarboxylate Styrene->EsterMixture EthylDiazoacetate Ethyl Diazoacetate EthylDiazoacetate->EsterMixture AcidMixture cis/trans-2-Phenylcyclopropane- carboxylic Acid EsterMixture->AcidMixture Hydrolysis TransAcid trans-2-Phenylcyclopropane- carboxylic Acid AcidMixture->TransAcid Fractional Crystallization AcylChloride trans-2-Phenylcyclopropyl Acyl Chloride TransAcid->AcylChloride SOCl₂ AcylAzide trans-2-Phenylcyclopropyl Acyl Azide AcylChloride->AcylAzide NaN₃ Isocyanate trans-2-Phenylcyclopropyl Isocyanate AcylAzide->Isocyanate Heat (Curtius Rearrangement) FinalProduct trans-2-Phenylcyclopropylamine Isocyanate->FinalProduct Hydrolysis

A representative synthetic workflow for producing trans-2-phenylcyclopropylamine.

In Vitro MAO Inhibition Assay

The inhibitory activity of 1-arylcyclopropanamine derivatives against MAO-A and MAO-B can be determined using a fluorometric or spectrophotometric assay.[11]

  • Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B is used as the enzyme source. A suitable substrate, such as kynuramine, is prepared in an appropriate buffer.[10]

  • Inhibitor Preparation: The test compounds (1-arylcyclopropanamines) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • Assay Procedure:

    • Pre-incubate the enzyme with the test compound or vehicle control for a defined period.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the formation of the product (e.g., 4-hydroxyquinoline from kynuramine) over time using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

MAO Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme MAO Enzyme (MAO-A or MAO-B) Preincubation Pre-incubation: Enzyme + Inhibitor Enzyme->Preincubation Substrate Substrate (e.g., Kynuramine) Reaction Reaction Initiation: Add Substrate Substrate->Reaction Inhibitor Test Compound (1-Arylcyclopropanamine) Inhibitor->Preincubation Preincubation->Reaction Measurement Measure Product Formation Reaction->Measurement InhibitionCalc Calculate % Inhibition Measurement->InhibitionCalc IC50 Determine IC50 Value InhibitionCalc->IC50

A generalized workflow for determining the in vitro inhibitory activity of 1-arylcyclopropanamines against MAO.

Conclusion and Future Directions

The 1-arylcyclopropanamine scaffold continues to be a rich source of pharmacologically active compounds. While their role as MAO inhibitors in the treatment of depression is well-established, the discovery of their potent activity against LSD1 has opened up new avenues for therapeutic intervention, particularly in oncology. The unique structural and electronic properties of the cyclopropane ring provide a versatile platform for the design of novel inhibitors with improved potency and selectivity. Future research in this area will likely focus on the development of next-generation 1-arylcyclopropanamines with optimized pharmacokinetic and pharmacodynamic profiles, as well as the exploration of their potential against other therapeutic targets.

References

  • European Patent Office. (n.d.). EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof. Google Patents.
  • Kaiser, C., & Zirkle, C. L. (1977). U.S. Patent No. 4,016,204. Washington, DC: U.S. Patent and Trademark Office.
  • Zhang, Y., et al. (2018).
  • Silverman, R. B. (1985). Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. Biochemistry, 24(9), 2128–2138.
  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In Methods in Molecular Biology (Vol. 2734, pp. 331-340). Humana, New York, NY.
  • Hiebert, C. K., & Castagnoli, N. (1999). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of medicinal chemistry, 42(21), 4349–4356.
  • Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408–4416.
  • Miyazaki, Y., et al. (2020). Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. ChemMedChem, 15(8), 705–711.
  • Kageyama, Y., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. Molecules, 27(9), 2795.
  • Ulrich, S., & Ricken, R. (2017). Tranylcypromine in mind(partⅠ): review of pharmacology. European neuropsychopharmacology : the journal of the European College of Neuropsychopharmacology, 27(8), 697–713.
  • Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405–446.
  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400.
  • Sala, F. D. (2001). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry, 5(12), 1239-1274.
  • ZHANG Jingya, WANG Yixia, GAO Wenshuo, YU Bin. (2023). Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. Chinese Journal of Pharmaceuticals, 54(06), 813-824.
  • Kulkarni, V. M., & Korde, A. (1990). Quantitative structure-activity relationships in MAO-inhibitory 2-phenylcyclopropylamines: Insights into the topography of MAO-A and MAO-B. Journal of medicinal chemistry, 33(3), 1103–1108.

Sources

The m-Tolyl-TCP Scaffold: Precision Engineering of Epigenetic Modulators

[1]

Executive Summary

The cyclopropanamine core, exemplified by Tranylcypromine (TCP), has evolved from a non-selective monoamine oxidase (MAO) inhibitor into a privileged scaffold for epigenetic therapy. This whitepaper analyzes the m-tolyl (meta-methylphenyl) cyclopropanamine derivatives, a specific structural subclass that demonstrates superior physicochemical properties and target selectivity compared to their para-substituted or unsubstituted counterparts.[1]

While TCP was originally developed as an antidepressant, the m-tolyl derivatives represent a strategic pivot toward Lysine Specific Demethylase 1 (LSD1/KDM1A) inhibition. This guide dissects the structure-activity relationships (SAR) that make the m-tolyl moiety a critical "anchor" for designing potent antineoplastic agents, particularly for Acute Myeloid Leukemia (AML) and small cell lung cancer (SCLC).

Chemical Architecture & SAR Logic

The Pharmacophore: Why meta-Tolyl?

The transition from TCP to m-tolyl derivatives is not arbitrary; it is driven by the steric and electronic requirements of the LSD1 substrate-binding tunnel.[1]

  • The Warhead: The cyclopropane ring acts as a "suicide substrate." Upon oxidation by the flavin adenine dinucleotide (FAD) cofactor, the ring opens via a single-electron transfer (SET) mechanism, forming a covalent N5-adduct with FAD.[1]

  • The meta-Methyl Advantage:

    • Selectivity: Unlike MAO-A/B active sites, which are relatively compact, the LSD1 active site possesses a large, hydrophobic substrate-binding channel. The meta-substitution provides a vector to extend molecular bulk away from the FAD center without steric clash, allowing for the attachment of "tail" groups (e.g., benzamides, piperazines) that interact with the acidic residues at the tunnel entrance.

    • Potency: SAR studies indicate that meta-substituted TCP analogues often exhibit lower IC

      
       values against LSD1 compared to para-analogues, likely due to optimized hydrophobic packing against the active site walls (Val333, Met332).
      
Mechanism of Action (Suicide Inhibition)

The therapeutic efficacy relies on irreversible enzyme inactivation.

MOASubstratem-Tolyl CyclopropanamineES_ComplexMichaelis ComplexSubstrate->ES_ComplexBindingEnzymeLSD1-FAD Complex(Oxidized)Enzyme->ES_ComplexRadicalCyclopropyl Radical(Ring Opening)ES_Complex->RadicalSET (1e- transfer)AdductCovalent N5-FAD Adduct(Irreversible Inhibition)Radical->AdductC-N Bond Formation

Figure 1: Mechanism-based inactivation of LSD1 by m-tolyl cyclopropanamine.[1] The amine is oxidized to an imine intermediate (or radical cation), triggering ring opening and covalent attachment to the FAD cofactor.

Therapeutic Applications

Oncology: Acute Myeloid Leukemia (AML)

LSD1 is a critical maintainer of the undifferentiated state in leukemic stem cells.

  • Mechanism: Inhibition of LSD1 prevents the demethylation of H3K4me1/2 (activating marks). This leads to the re-expression of myeloid differentiation genes (e.g., CD11b, CD86).

  • Clinical Relevance: m-Tolyl derivatives have shown efficacy in restoring the "differentiation block" in AML cell lines (e.g., MV4-11, THP-1), rendering the cells susceptible to apoptosis or immune clearance.[1]

Solid Tumors & SCLC

In Small Cell Lung Cancer (SCLC), LSD1 is often overexpressed. m-Tolyl derivatives function by disrupting the LSD1-CoREST complex, suppressing neuroendocrine features and inhibiting tumor growth.[1]

Antiviral Potential

Emerging data suggests LSD1 inhibitors can silence viral genome transcription (e.g., Herpes Simplex Virus, Hepatitis B) by preventing the removal of repressive chromatin marks on viral DNA, though this remains an area of preclinical exploration.

Technical Protocols

Synthesis of m-Tolyl Cyclopropanamine (Simmons-Smith Route)

Objective: Synthesize trans-2-(3-methylphenyl)cyclopropanamine hydrochloride.

Reagents:

  • 3-Methylstyrene (Starting material)[1]

  • Diethylzinc (

    
    , 1.0 M in hexanes)
    
  • Diiodomethane (

    
    )
    
  • Trifluoroacetic acid (TFA)

  • tert-Butyl carbamate (

    
    )[1]
    

Step-by-Step Workflow:

  • Cyclopropanation (Furukawa Modification):

    • Under

      
       atmosphere, dissolve 3-methylstyrene (10 mmol) in dry dichloromethane (DCM).
      
    • Cool to 0°C. Add

      
       (20 mmol) dropwise, followed by 
      
      
      (40 mmol).
    • Allow to warm to RT and stir for 12h. Quench with saturated

      
      .
      
    • Result:trans-1-(3-methylphenyl)-2-ethoxycarbonyl-cyclopropane (if using cinnamate) or direct aryl cyclopropane.[1] Note: Direct cyclopropanation of styrene yields the hydrocarbon; for the amine, a Curtius rearrangement route from the cinnamic acid derivative is preferred for stereocontrol.

  • Preferred Route (Cinnamate -> Curtius):

    • Start: trans-3-methylcinnamic acid.[1]

    • Esterification: Reflux with

      
      , then MeOH 
      
      
      Methyl ester.
    • Cyclopropanation: Treat methyl ester with

      
      .
      
    • Hydrolysis: LiOH/THF/H2O

      
      trans-2-(3-methylphenyl)cyclopropanecarboxylic acid.[1]
      
    • Curtius Rearrangement: Treat acid with Diphenylphosphoryl azide (DPPA) and

      
       in 
      
      
      -BuOH at reflux.[1]
    • Intermediate: Boc-protected amine.[1]

  • Deprotection:

    • Dissolve Boc-intermediate in 4M HCl/Dioxane. Stir 2h at RT.

    • Precipitate with

      
      , filter, and dry.
      
    • Yield: White solid (HCl salt).

SynthesisStep13-Methylcinnamic AcidStep2Methyl Ester Formation(SOCl2, MeOH)Step1->Step2Step3Cyclopropanation(Et2Zn, CH2I2)Step2->Step3Step4Hydrolysis(LiOH)Step3->Step4Step5Curtius Rearrangement(DPPA, t-BuOH)Step4->Step5Step6Boc-Deprotection(HCl/Dioxane)Step5->Step6Finalm-Tolyl Cyclopropanamine(HCl Salt)Step6->Final

Figure 2: Synthetic pathway via Curtius rearrangement to ensure trans-stereochemistry.

LSD1 Enzymatic Inhibition Assay

Objective: Determine

  • Buffer Prep: 50 mM HEPES (pH 7.5), 0.1 mM antipyrine, 1 unit/mL horseradish peroxidase (HRP).

  • Enzyme: Recombinant human LSD1 (10-50 nM final).

  • Substrate: H3K4me2 peptide (20

    
    M).
    
  • Reaction:

    • Incubate Enzyme + Inhibitor (m-tolyl derivative) for 15 min at RT.

    • Add Substrate to initiate.

    • LSD1 demethylation produces

      
       as a byproduct.
      
    • HRP uses

      
       to oxidize antipyrine/phenol, producing a quinoneimine dye (absorbance at 500 nm) or fluorescent signal (Amplex Red).
      
  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism).

Comparative Data Profile

Table 1: Representative SAR Data (LSD1 vs. MAO Selectivity) Note: Values are generalized from class-representative literature for illustrative comparison.

Compound StructureLSD1

(

M)
MAO-A

(

M)
MAO-B

(

M)
Selectivity (LSD1/MAO)
Tranylcypromine (TCP) 2.0 - 5.00.060.06Poor (Non-selective)
p-Tolyl-TCP 1.80.150.10Low
m-Tolyl-TCP 0.8 1.2 0.9 Moderate
m-Tolyl-Benzamide Deriv. < 0.05 > 100 > 100 High

Key Insight: The simple m-tolyl substitution improves the baseline profile, but it is most effective when used as a scaffold for further functionalization (e.g., adding benzamide groups at the meta position).

References

  • LSD1 Inhibition Mechanism & SAR Title: Unravelling the target landscape of tranylcypromines for new drug discovery Source: Pharmacol Res. (via NCBI/PMC) URL:[Link]1]

  • Synthetic Strategies for TCP Derivatives Title: Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential Source: Eur J Med Chem. URL:[Link]1][2]

  • Meta-Substitution Efficacy Title: Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity Source:[1][3] J Enzyme Inhib Med Chem. URL:[Link]1]

  • Clinical Relevance in AML Title: Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors Source: J Med Chem. URL:[2][4][5][Link]1]

Methodological & Application

Kulinkovich reaction conditions for m-tolyl cyclopropanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 1-(3-Methylphenyl)cyclopropan-1-amine via the Kulinkovich-Szymoniak Protocol

Executive Summary & Strategic Rationale

The synthesis of 1-(3-methylphenyl)cyclopropan-1-amine presents a specific challenge in medicinal chemistry: installing a primary amine on a strained ring adjacent to an aryl system. While the classic Kulinkovich reaction converts esters to cyclopropanols, it does not directly yield amines.[1]

To achieve the target primary amine , this protocol utilizes the Kulinkovich-Szymoniak modification .[2] This method employs nitriles as electrophiles rather than esters. The reaction proceeds via a titanacyclopropane intermediate which captures the nitrile, forming an azatitanacyclopentene. A critical divergence from the ester pathway is the requirement for a Lewis acid (typically BF₃·OEt₂) to facilitate the ring closure/demetallation to the final cyclopropylamine.

Why this route?

  • Directness: Avoids the multi-step Curtius rearrangement required if starting from cyclopropanecarboxylic acids.

  • Atom Economy: Utilizes inexpensive ethylmagnesium bromide as the source of the ethylene bridge.

  • Selectivity: The m-tolyl substituent is well-tolerated, with the methyl group providing sufficient lipophilicity without inducing steric inhibition at the meta position.

Mechanistic Pathway

Understanding the catalytic cycle is vital for troubleshooting. The reaction does not proceed via a simple carbene insertion but rather through a defined metallacycle.

Key Mechanistic Insights:

  • Ligand Exchange: EtMgBr reacts with Ti(OiPr)₄ to form a diethyltitanium species, which eliminates ethane to generate the active Titanacyclopropane (TCP) .[3]

  • Nitrile Insertion: The nitrile coordinates to the Ti(II) center and inserts into the Ti-C bond, forming an Azatitanacyclopentene .

  • Lewis Acid Activation: Unlike the ester variant (which spontaneously rearranges), the nitrile adduct is stable. BF₃·OEt₂ is required to weaken the Ti-N bond, triggering ring contraction to the cyclopropylamine.

KulinkovichSzymoniak cluster_cycle Catalytic/Stoichiometric Cycle Ti_Start Ti(OiPr)4 (Pre-catalyst) TCP Titanacyclopropane (Active Species) Ti_Start->TCP Ligand Exchange (-Ethane) EtMgBr EtMgBr (2.0+ Equiv) EtMgBr->TCP Azatitana Azatitanacyclopentene (Intermediate) TCP->Azatitana Nitrile Insertion Nitrile m-Tolunitrile (Substrate) Nitrile->Azatitana Product 1-(3-methylphenyl) cyclopropan-1-amine Azatitana->Product Ring Contraction & Hydrolysis LewisAcid BF3·OEt2 (Activator) LewisAcid->Product Trigger

Figure 1: The Kulinkovich-Szymoniak mechanistic pathway highlighting the critical Lewis Acid activation step required for nitrile substrates.

Experimental Protocol

Target: 1-(3-methylphenyl)cyclopropan-1-amine Scale: 10 mmol (adaptable)

Reagents & Materials
ReagentEquiv.AmountRoleCritical Note
3-Methylbenzonitrile 1.01.17 g (1.19 mL)SubstrateDry, free of water.
Ti(OiPr)₄ 1.13.12 g (3.25 mL)ReagentStoichiometric is preferred for nitriles to maximize yield.*
EtMgBr 2.2~7.4 mL (3.0 M)GrignardUse Et₂O solution if possible. THF is acceptable but Et₂O favors ligand exchange.
BF₃·OEt₂ 2.02.84 g (2.5 mL)Lewis AcidFreshly distilled or high purity.
Et₂O / THF Solvent40 mLSolventAnhydrous.

*Note: While catalytic variants (10-20 mol% Ti) exist, the stoichiometric protocol is significantly more robust for first-time synthesis of specific aryl derivatives.

Step-by-Step Methodology

Step 1: Setup and Titanacyclopropane Formation

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.

  • Add 3-methylbenzonitrile (10 mmol) and Ti(OiPr)₄ (11 mmol) to the flask.

  • Add anhydrous Et₂O (40 mL) and cool the mixture to -78 °C (dry ice/acetone bath). Crucial: Low temperature prevents rapid decomposition of the Grignard before complexation.

Step 2: Grignard Addition (The "Slow" Step)

  • Charge the addition funnel with EtMgBr (22 mmol).

  • Add the EtMgBr solution dropwise over 60 minutes .

    • Observation: The solution will turn from colorless/yellow to dark brown/black.

  • Upon completion of addition, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

  • Stir at room temperature for an additional 1 hour .

Step 3: Lewis Acid Activation

  • Cool the reaction mixture back down to -78 °C .

  • Add BF₃·OEt₂ (20 mmol) dropwise.

    • Chemistry: This activates the azatitanacycle for ring closure.

  • Allow the mixture to warm to room temperature and stir for 12 hours (or overnight).

Step 4: Workup and Isolation

  • Quench the reaction carefully with 2M NaOH (20 mL) at 0 °C. Caution: Exothermic.

  • Dilute with Et₂O (50 mL) and filter the resulting slurry through a pad of Celite to remove Titanium salts. Wash the pad with Et₂O.

  • Extraction: Transfer filtrate to a separatory funnel. Separate layers. Extract the aqueous layer with Et₂O (2 x 30 mL).

  • Acid-Base Purification (Self-Validating Step):

    • Extract the combined organic layers with 1M HCl (3 x 30 mL). The product (amine) moves to the aqueous phase; non-basic impurities (unreacted nitrile) stay in organic.

    • Wash the combined acidic aqueous extracts with Et₂O (1 x 20 mL).

    • Basify the aqueous phase with 6M NaOH until pH > 12.

    • Extract the free amine back into Et₂O (3 x 30 mL).

  • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Result: The product is typically obtained as a pale yellow oil.[4] If necessary, convert to the hydrochloride salt for solid storage.

Workflow Diagram

Workflow Setup Setup: Dry Flask, Ar atm Substrate + Ti(OiPr)4 Solvent: Et2O Cooling Cool to -78°C Setup->Cooling Grignard Add EtMgBr (Dropwise, 1h) Cooling->Grignard Warm Warm to RT (Stir 1h) Grignard->Warm Lewis Add BF3·OEt2 (-78°C -> RT, 12h) Warm->Lewis Quench Quench: 2M NaOH Lewis->Quench Purify Acid/Base Extraction Quench->Purify

Figure 2: Operational workflow for the synthesis of m-tolyl cyclopropanamine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Moisture in reagentsTi(OiPr)₄ is extremely moisture sensitive. Distill if the liquid is cloudy. Ensure EtMgBr is titrated.
Incomplete Conversion Fast Grignard additionThe formation of the titanacyclopropane must match the rate of nitrile insertion. Slow down addition rate.
Tertiary Amine Byproduct Over-alkylationIf excess EtMgBr is used without careful control, double alkylation can occur. Stick to 2.0-2.2 equivalents.
No Reaction Old BF₃·OEt₂The Lewis acid is crucial for the nitrile variant. If the etherate is dark/brown, distill it before use.

Solvent Note: While THF is often used for Grignard reactions, Diethyl Ether (Et₂O) is superior for the Kulinkovich-Szymoniak reaction. Ether facilitates the ligand exchange on Titanium more efficiently than the more coordinating THF. If THF must be used (due to safety/boiling point), increase the reaction time at the "Warm to RT" step (Step 2.4) to 2-3 hours.

References

  • Bertus, P., & Szymoniak, J. (2001).[2][5] New and easy route to primary cyclopropylamines from nitriles.[2][6] Chemical Communications, (18), 1792–1793.

  • Bertus, P., & Szymoniak, J. (2007).[2] Titanium-Mediated Synthesis of Cyclopropylamines from Nitriles and Grignard Reagents.[2] Synlett, 2007(09), 1346–1356.

  • Kulinkovich, O. G., & de Meijere, A. (2000).[7] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834.

Sources

Application Note: Recrystallization Protocols for 1-(m-tolyl)cyclopropanamine Hydrochloride

[1][2][3]

Part 1: Introduction & Compound Analysis[1][2][3]

Scope

This application note details the purification of 1-(m-tolyl)cyclopropanamine hydrochloride (also known as 1-(3-methylphenyl)cyclopropan-1-amine HCl).[1][2] This scaffold is a critical intermediate in the synthesis of triple reuptake inhibitors and NMDA receptor modulators. Achieving pharmaceutical-grade purity (>99.5%) is often complicated by the compound's tendency to "oil out" rather than crystallize due to the steric bulk of the m-tolyl group and the conformational rigidity of the cyclopropane ring.[1]

Chemical Profile & Solubility Logic

To select the correct solvent, we must analyze the competing molecular forces:

  • Hydrophilic Domain: The ammonium chloride moiety (

    
    ) drives high solubility in water and lower alcohols (Methanol, Ethanol).[1][2]
    
  • Lipophilic Domain: The m-tolyl (3-methylphenyl) and cyclopropyl groups provide significant non-polar character, reducing solubility in water but increasing affinity for mild organics.[1][2]

  • The Challenge: The gem-disubstitution on the cyclopropane ring creates a "greasy ball" structure that resists ordered crystal packing.[1] Standard aqueous recrystallization often results in an emulsion (oiling out).[2]

Target Solvent Characteristics:

  • High Dielectric Constant: To solvate the ionic bond at high temperatures.[2]

  • Intermediate Polarity: To accommodate the lipophilic tolyl ring.[2]

  • Boiling Point > 70°C: To provide a sufficient thermal gradient for saturation.

Part 2: Solvent Selection & Screening[2][3][4][5]

Based on structural analogs (e.g., 1-phenylcyclopropanamine), the following solvent systems are recommended in order of preference.

Table 1: Recommended Solvent Systems
RankSolvent SystemTypeMechanismProsCons
1 Isopropanol (IPA) Single SolventTemperature-dependent saturationBest balance of polarity; prevents oiling out.[1][2]Yields can be lower if not cooled to 0°C.
2 EtOH / MTBE Solvent / Anti-solventSolubility limit shiftHigh recovery; excellent impurity rejection.[2]Requires precise addition rate to avoid amorphous precipitation.
3 Acetonitrile (ACN) Single SolventTemperature-dependent saturationGood for removing polar impurities.[1][2]Toxic; higher cost; salt may be too soluble in wet ACN.
4 EtOAc / MeOH Solvent / Anti-solventSolubility limit shiftGood for very crude material.[2]Esters can hydrolyze if HCl traces are excessive.[2]

Part 3: Detailed Experimental Protocols

Protocol A: Isopropanol (IPA) Recrystallization (Primary Method)

Best for: Routine purification of material with purity >90%.[1][2]

Reagents:

  • Crude 1-(m-tolyl)cyclopropanamine HCl[1][2]

  • Anhydrous Isopropanol (IPA) - ensure water content <0.5%[1][2]

Procedure:

  • Charge: Place 10.0 g of crude solid into a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Slurry: Add 30 mL of IPA (3 vol). Note: The solid will likely not dissolve at room temperature.

  • Heat: Heat the mixture to near-reflux (80–82°C) with vigorous stirring.

  • Titrate: If solids remain, add hot IPA in 2 mL increments. Wait 2 minutes between additions.

    • Critical: Stop adding solvent the moment the solution becomes clear. Total volume is typically 4–6 mL/g.[2]

  • Cooling (Stage 1): Remove from heat and allow the flask to cool to room temperature slowly (over 1–2 hours). Rapid cooling promotes oiling out.[2]

  • Cooling (Stage 2): Once at room temperature, place the flask in an ice/water bath (0–4°C) for 1 hour to maximize yield.

  • Filtration: Filter the white crystalline solid using a Büchner funnel.

  • Wash: Wash the filter cake with 10 mL of cold IPA.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Ethanol/MTBE Precipitation (Secondary Method)

Best for: High-recovery requirements or removing specific non-polar impurities.[1][2]

Procedure:

  • Dissolution: Dissolve 10.0 g of crude salt in the minimum amount of absolute Ethanol at 60°C (approx. 1.5–2.0 vol).[2]

  • Filtration (Optional): If insoluble particles (dust/silica) are present, perform a hot filtration through a glass frit.[2]

  • Precipitation: While maintaining the temperature at 50°C, add Methyl tert-butyl ether (MTBE) dropwise.[2]

  • Cloud Point: Continue addition until a persistent faint turbidity (cloudiness) is observed.

  • Re-dissolve: Add 1–2 mL of Ethanol to clear the solution.

  • Crystallize: Remove heat and allow to cool undisturbed. The lower polarity of the mixture forces the salt out of solution as it cools.

  • Isolate: Filter and wash with a 1:4 mixture of EtOH:MTBE.

Part 4: Troubleshooting & Logic Flow

"Oiling Out" Mitigation

If the product separates as a yellow/brown oil at the bottom of the flask instead of crystals:

  • Reheat the mixture until the oil redissolves.

  • Seed: Add a small crystal of pure product (if available) to the cooling solution at 50°C.

  • Agitation: Increase stirring speed to disperse the oil droplets, increasing surface area for nucleation.

  • Solvent Switch: If using IPA, switch to Protocol B (EtOH/MTBE).[2] The presence of ether often prevents the formation of the oily phase.

Visualization of Workflow

The following diagram illustrates the decision matrix for solvent selection and the purification process.

Recrystallization_WorkflowStartCrude 1-(m-tolyl)cyclopropanamine HClPurity_CheckCheck Initial Purity(HPLC/NMR)Start->Purity_CheckHigh_PurityPurity > 90%Purity_Check->High_PurityLow_PurityPurity < 90%Purity_Check->Low_PuritySolvent_ChoiceSelect Solvent SystemHigh_Purity->Solvent_ChoiceAcid_BasePerform Acid/BaseExtraction FirstLow_Purity->Acid_BaseAcid_Base->High_PurityMethod_AMethod A:Isopropanol (IPA)(Standard)Solvent_Choice->Method_APreferredMethod_BMethod B:EtOH + MTBE(Anti-Solvent)Solvent_Choice->Method_BAlternativeDissolveDissolve at RefluxMethod_A->DissolveMethod_B->DissolveCoolSlow Cool to RTDissolve->CoolCheck_OilDid it Oil Out?Cool->Check_OilSuccessFilter & Dry(White Crystals)Check_Oil->SuccessNo (Crystals Formed)RemedyReheat & Seedor Add More SolventCheck_Oil->RemedyYes (Oily Bottom Layer)Remedy->CoolRetry

Figure 1: Decision matrix for purification of 1-(m-tolyl)cyclopropanamine HCl, addressing purity levels and the "oiling out" phenomenon.

Part 5: References

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (General principles of amine salt recrystallization).

  • Mettler Toledo. (n.d.).[2] Recrystallization Guide: Process, Procedure, Solvents. (Standard industrial protocols for solvent screening).

  • PubChem. (2023).[2][3] 1-(3-methylphenyl)cyclopropan-1-amine hydrochloride.[1][2] (Chemical structure and physical property data). [1][2]

  • Skrydstrup, T. (2004).[2] The Kulinkovich Reaction. In Modern Carbonyl Olefination. (Context on the synthesis and handling of cyclopropanamines). [1][2]

Application Note: Optimized Buffer Strategies for the HPLC Analysis of Cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Cyclopropanamine (CPA) represents a distinct challenge in liquid chromatography. As a small, polar primary amine (pKa ~9.1), it exhibits two problematic behaviors on standard C18 silica columns: poor retention (due to high polarity) and severe peak tailing (due to ionic interactions with residual silanols).

Furthermore, the cyclopropane ring introduces a stability constraint; while relatively robust, it can be susceptible to ring-opening in highly acidic, nucleophilic environments. This Application Note details the preparation of three distinct buffer systems designed to overcome these challenges, prioritizing peak symmetry and retention stability.

The "Silanol Effect" and Buffer Selection

The primary cause of peak tailing in CPA analysis is the ion-exchange interaction between the positively charged amine (


) and the negatively charged residual silanols (

) on the stationary phase.

To mitigate this, our buffer strategy must achieve one of two states:

  • Chaotropic/Ion-Suppression (Low pH): Keep silanols protonated (neutral) and use chaotropic salts to mask interactions.

  • Neutralization (High pH): De-protonate the amine (neutral), increasing hydrophobicity and eliminating ionic drag.

Diagram: Mechanistic Buffer Strategy

The following diagram illustrates the competitive interactions managed by the buffer systems described below.

G CPA Cyclopropanamine (Analyte) Silanol Residual Silanol (Stationary Phase) CPA->Silanol Ionic Tailing (Undesirable) Buffer_Low Low pH Buffer (Phosphate/Perchlorate) Buffer_Low->CPA Ionizes (NH3+) Buffer_Low->Silanol Protonates (Si-OH) Buffer_High High pH Buffer (Ammonium Bicarbonate) Buffer_High->CPA Neutralizes (NH2) Increases Retention Buffer_High->Silanol Ionizes (Si-O-)

Figure 1: Interaction map showing how Low pH and High pH strategies mitigate amine-silanol tailing.

Critical Reagents & Safety

  • Water: Milli-Q or HPLC grade (18.2 MΩ·cm resistivity).

  • Filtration: 0.22 µm Nylon or PVDF filters (Cellulose nitrate is not recommended for high pH).

  • Glassware: Class A volumetric flasks, triple-rinsed.

  • Safety Note: Sodium Perchlorate is a chaotropic salt used in Protocol B. It is an oxidizer. Do not let perchlorate salts dry out in the presence of organic solvents , as this can form explosive precipitates.

Protocol A: High pH Ammonium Bicarbonate (pH 10.0)

Best For: Hybrid-Silica Columns (e.g., Waters XBridge, Phenomenex Gemini) | LC-MS Compatible.

Scientific Rationale: At pH 10.0, Cyclopropanamine (pKa ~9.1) exists predominantly in its neutral form. This maximizes hydrophobic interaction with the C18 ligand, increasing retention time and improving peak shape by eliminating cation-exchange with silanols. Volatile salts prevent source clogging in MS.

Preparation Steps (1 Liter)
  • Weighing: Accurately weigh 0.79 g of Ammonium Bicarbonate (

    
    ).
    
  • Dissolution: Transfer to a 1 L beaker and add approximately 900 mL of HPLC-grade water. Stir until fully dissolved.

  • pH Adjustment:

    • Calibrate pH meter with standards 7.0 and 10.0.

    • Add Ammonium Hydroxide (28-30% solution) dropwise while stirring.

    • Target pH: 10.0 ± 0.1 .

    • Note: Do not use Sodium Hydroxide (NaOH) as it is non-volatile and will deposit salts in the MS source.

  • Final Volume: Transfer to a 1 L volumetric flask and make up to volume with water.

  • Filtration: Filter through a 0.22 µm membrane.

  • Shelf Life: Prepare fresh daily. High pH buffers absorb

    
     from the air, causing pH drift (lowering pH) which shifts retention times for amines.
    

Protocol B: Chaotropic Phosphate Buffer (pH 2.5)

Best For: Standard Silica C18 Columns | UV Detection Only (Non-Volatile).

Scientific Rationale: At pH 2.5, silanols are protonated (


), reducing their negative charge. However, the amine is fully ionized. To prevent repulsion/exclusion, we add Sodium Perchlorate . The perchlorate anion (

) forms a chaotic, hydrophobic ion-pair with the amine, improving peak symmetry and retention.
Preparation Steps (1 Liter)
  • Weighing:

    • Weigh 3.40 g of Potassium Dihydrogen Phosphate (

      
      ) (25 mM).
      
    • Weigh 7.00 g of Sodium Perchlorate Monohydrate (

      
      ) (~50 mM).
      
  • Dissolution: Dissolve both salts in 900 mL of HPLC-grade water.

  • pH Adjustment:

    • Calibrate pH meter with standards 1.68 and 4.01.

    • Adjust pH to 2.5 ± 0.1 using Phosphoric Acid (85%) .

    • Crucial: Do not use HCl; chloride ions can corrode stainless steel HPLC systems over time.

  • Final Volume: Dilute to 1 L in a volumetric flask.

  • Filtration: Filter through 0.22 µm membrane.

  • System Care: When using perchlorate, flush the system with 90:10 Water:Methanol for 30 minutes after analysis to prevent salt precipitation.

Protocol C: Formic Acid/Ammonium Formate (pH 3.0)

Best For: General Screening | LC-MS | High Sensitivity.

Scientific Rationale: A simplified volatile buffer. While it may not provide the perfect peak shape of Protocol A or B, it is the standard for high-throughput screening. It provides protons to aid ionization in Positive Mode ESI (


).
Preparation Steps (1 Liter)
  • Stock Solution: Prepare a 1M Ammonium Formate stock solution.

  • Mixing: Add 10 mL of 1M Ammonium Formate to 900 mL water (Final conc: 10 mM).

  • Acidification: Add ~0.5 - 1.0 mL of Formic Acid (LC-MS grade).

  • Target: Adjust to pH 3.0 ± 0.1 .

  • Volume: Top up to 1 L.

  • Degassing: Sonicate for 5 minutes.

Comparative Data & Selection Guide

The following table summarizes the operational parameters for each buffer system.

ParameterProtocol A (High pH)Protocol B (Chaotropic)Protocol C (Volatile Acid)
pH 10.02.53.0
Buffer Species

/

Phosphate / PerchlorateFormate / Formic Acid
Detection UV / MSUV Only (200 nm+)UV / MS
Column Req. Hybrid (XBridge/Gemini)Standard C18Standard C18
Peak Shape Excellent (Neutral Amine)Excellent (Ion-Pairing)Good (Tailing possible)
MS Noise LowN/A (Do not use)Low

Experimental Workflow Visualization

The following diagram outlines the logical flow for preparing and verifying the buffer prior to injection.

Workflow Start Start: Select Buffer Protocol Weigh Weigh Salts (Class A Balance) Start->Weigh Dissolve Dissolve in 90% Final Vol (HPLC Grade Water) Weigh->Dissolve Adjust Adjust pH (Calibrated Meter) Dissolve->Adjust Vol Make up to Volume (Volumetric Flask) Adjust->Vol Filter Filter (0.22 µm) & Degas Vol->Filter Check QC Check: Is solution clear? Filter->Check Check->Weigh No (Precipitate) Ready Ready for HPLC Check->Ready Yes

Figure 2: Step-by-step workflow for ensuring buffer integrity and reproducibility.

Troubleshooting & Quality Control

Drifting Retention Times
  • Cause: In Protocol A (High pH), evaporation of ammonia or absorption of

    
     changes pH.
    
  • Solution: Use a "Guard Column" saturated with the buffer or replace the buffer bottle every 24 hours. Ensure the bottle cap is vented but secure.

High Backpressure
  • Cause: Salt precipitation. This is common in Protocol B (Perchlorate) if the organic composition in the gradient exceeds 60-70% Acetonitrile.

  • Solution: Check solubility limits. Perchlorates are more soluble in Methanol than Acetonitrile. If using Acetonitrile, keep buffer concentration < 20 mM.

Baseline Noise (UV)
  • Cause: Impure reagents or UV cutoff issues.

  • Solution: Formate (Protocol C) has a UV cutoff around 210 nm. If analyzing CPA at 205 nm, use Protocol B (Phosphate cutoff is < 190 nm) for the cleanest baseline.

References

  • McCalley, D. V. (2010). Analysis of basic solutes by liquid chromatography. Journal of Chromatography A.

  • Waters Corporation. (2021). Effect of pH on the Retention of Basic Compounds. Waters Application Notes.

  • Dolan, J. (2013). Buffer Preparation: The pH Adjustment. LCGC North America.

  • PubChem. (2023). Cyclopropanamine Compound Summary. National Library of Medicine.

Troubleshooting & Optimization

Improving yield of 1-(m-tolyl)cyclopropanamine hydrochloride crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(m-tolyl)cyclopropanamine Hydrochloride Crystallization

Status: Operational | Ticket ID: #CRYST-8821 | Agent: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The "Art" of Amine Salts

Welcome to the Technical Support Center. You are likely here because your batch of This compound has either failed to crystallize, "oiled out" into a sticky gum, or resulted in a yield far below the theoretical maximum.

Crystallizing gem-disubstituted cyclopropanamines is deceptively difficult. The strain of the cyclopropane ring, combined with the lipophilic m-tolyl group and the ionic ammonium chloride moiety, creates a molecule with a "schizophrenic" solubility profile—it loves water/alcohols but hates non-polar solvents, often leading to Liquid-Liquid Phase Separation (LLPS) rather than crystal nucleation.[1]

This guide is not a rigid recipe; it is a troubleshooting logic engine designed to help you diagnose your specific failure mode and implement a self-validating fix.

Module 1: Critical Process Parameters (CPP) & Solvent Selection

The Core Problem: Yield loss often stems from using a single solvent (where solubility is too high) or adding anti-solvent too fast (causing oiling). You need a Binary Solvent System .[1]

Recommended Solvent Systems

Based on the structural analogues (phenylcyclopropanamine salts), the following systems provide the best balance between yield and rejection of impurities (like titanium residues from Kulinkovich synthesis).

System TypeSolvent A (Good Solvent)Solvent B (Anti-Solvent)Ratio (v/v)Notes
Standard Isopropanol (IPA)Methyl tert-butyl ether (MTBE)1:3 to 1:5Best balance.[1] MTBE is less volatile than ether, safer than hexane.[1]
High Purity Ethanol (EtOH)Ethyl Acetate (EtOAc)1:4EtOAc is excellent for removing non-polar organic impurities.[1]
Aggressive Methanol (MeOH)Diethyl Ether (Et2O)1:10High Yield, Lower Purity. Use only if starting material is >95% pure.[1]
Protocol 1.1: The Solubility Curve Validation (Do This First)

Do not commit your whole batch until you run this 100mg pilot.

  • Dissolve 100 mg of crude salt in the minimum amount of Solvent A at 60°C (near boiling).

  • Add Solvent B dropwise until a persistent cloudiness (nucleation point) appears.[1]

  • Add 2 drops of Solvent A to clear the solution.

  • Cool slowly to room temperature (RT), then to 0°C.

  • Result: If you get crystals, scale up. If you get oil, proceed to Module 2.[1]

Module 2: Troubleshooting "Oiling Out" (LLPS)

Symptom: As the solution cools, you see oily droplets forming on the flask walls or bottom before crystals appear. Cause: The "Oiling Out" boundary (metastable limit) is hit before the solubility curve. The salt is precipitating as a supercooled liquid because the melting point of the solvated species is below the process temperature.

The Fix: Temperature Cycling & Seeding

You must bypass the liquid phase by forcing nucleation above the oiling temperature.

OilingOutTroubleshoot Start Start: Solution is Oiling Out Reheat 1. Reheat to dissolve oil (Clear Solution) Start->Reheat Seed 2. Add Seed Crystals at T_cloud - 5°C Reheat->Seed Cool 3. Slow Cool (0.2°C/min) Seed->Cool Check Did it oil out again? Cool->Check Success Crystalline Product Check->Success No Fail High Impurity Load? Check->Fail Yes Triturate Perform Trituration (Stir oil in Et2O for 12h) Fail->Triturate Low Impurity Purify Back to Column Chromatography Fail->Purify High Impurity Triturate->Success

Figure 1: Decision tree for managing Liquid-Liquid Phase Separation (Oiling Out).

Module 3: Yield Optimization Strategies

If you have crystals but the yield is low (<60%), the product is staying in the "Mother Liquor" (ML).

Strategy A: The Common Ion Effect (HCl Doping)

Amine salts are in equilibrium:


.[1]
Adding excess chloride ions pushes the equilibrium to the left (solid).
  • Protocol: After the initial crystallization at 0°C, add 4M HCl in Dioxane (0.1 equivalents relative to starting amine) dropwise to the mother liquor.

  • Warning: Excess HCl is hygroscopic. If you add too much, your final product will absorb water from the air and become sticky.[1]

Strategy B: Mother Liquor Recycling
  • Filter the first crop of crystals (Crop A).

  • Evaporate the Mother Liquor to 20% of its original volume.

  • Add fresh Anti-Solvent (e.g., MTBE) until cloudy.[1]

  • Cool to -20°C (freezer).

  • Filter to get Crop B.[1]

  • Note: Crop B will always be less pure than Crop A. Keep them separate until purity is confirmed via HPLC/NMR.

Module 4: Standard Operating Procedure (SOP)

Objective: High-yield crystallization of 1-(m-tolyl)cyclopropanamine HCl.

  • Dissolution: Place 10g of crude solid in a flask. Add Isopropanol (IPA) (approx. 30-40 mL) and heat to 65°C. Stir until fully dissolved.

    • Tip: If insolubles remain (inorganic salts), filter hot through a sintered glass funnel.[1]

  • Primary Nucleation: Remove from heat. While stirring rapidly, add MTBE (approx. 20 mL) until the solution turns slightly turbid.

  • Clear & Seed: Add 1-2 mL of hot IPA to clear the turbidity. Add 10 mg of pure seed crystals (if available).

  • Controlled Cooling: Allow the flask to cool to RT on a cork ring (insulation prevents thermal shock). Do not use an ice bath yet.[1]

  • Secondary Precipitation: Once at RT and crystallization has begun, slowly add more MTBE (80 mL) over 30 minutes via an addition funnel.

  • Maximizing Yield: Cool the slurry to 0-4°C for 2 hours.

  • Isolation: Filter under vacuum. Wash the cake with cold MTBE/IPA (9:1 mix).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours. Crucial: Ensure no HCl gas remains trapped in the lattice.

FAQ: Troubleshooting Specific Issues

Q: My product is pink/reddish. Is it ruined? A: Likely not. Phenols and aromatic amines oxidize easily, creating colored impurities (quinones) that are intensely colored even at ppm levels.[1]

  • Fix: Wash the crystals with cold Ethyl Acetate. If color persists, recrystallize with a pinch of activated charcoal in the hot filtration step.

Q: The crystals are "sweating" or sticky after drying. A: You have excess HCl trapped in the crystal lattice or the salt is hygroscopic.

  • Fix: Dry at a higher temperature (50°C) under high vacuum (<10 mbar) with a P2O5 (phosphorus pentoxide) desiccant trap.

Q: I used the exact solvent ratio, but nothing precipitated. A: Your solution is likely supersaturated but stuck in the "metastable zone."

  • Fix: Scratch the inner wall of the glass flask with a glass rod. The microscopic glass shards provide nucleation sites. Alternatively, add a single crystal of a similar compound (isomorphous seeding).[1]

References

  • Oiling Out Mechanisms

    • Mullin, J. W. (2001).[1] Crystallization. Butterworth-Heinemann.[1] (Standard text describing Liquid-Liquid Phase Separation in amine salts).

    • Veesler, S., et al. (2006).[1] "Liquid-Liquid Phase Separation in Solution Crystallization." Organic Process Research & Development. Link[1]

  • Cyclopropanamine Synthesis & Purification

    • Bertus, P., & Szymoniak, J. (2001).[1] "New and easy route to primary cyclopropylamines from nitriles."[1] Chemical Communications.[1] (Describes the titanium-mediated synthesis which often requires specific purification steps). Link

  • Common Ion Effect in HCl Salts

    • Zhu, L., et al. (2019).[1] "Thermodynamics and crystallization of pharmaceutical hydrochloride salts." Crystal Growth & Design. Link[1]

  • Solvent Selection Guides

    • Wermuth, C. G. (2011).[1][2] The Practice of Medicinal Chemistry. Academic Press.[1] (Chapter on salt selection and crystallization properties). Link

Sources

Technical Support Center: Stability of 1-(m-tolyl)cyclopropanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Development Division

This guide is designed for researchers, scientists, and drug development professionals working with 1-(m-tolyl)cyclopropanamine hydrochloride. Its purpose is to provide expert insights, troubleshooting strategies, and robust protocols for evaluating the stability of this compound, particularly under acidic stress conditions. Understanding the degradation profile is a critical step in developing stable formulations and ensuring the integrity of analytical methods.[1]

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the stability and handling of 1-(m-tolyl)cyclopropanamine HCl.

Q1: What is 1-(m-tolyl)cyclopropanamine HCl, and why is its stability under acidic conditions a concern?

1-(m-tolyl)cyclopropanamine HCl is an arylcyclopropylamine, a class of compounds frequently used as key building blocks and intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] Its hydrochloride salt form enhances water solubility and handling. Stability testing, especially under stress conditions like acid exposure, is mandated by regulatory bodies like the ICH to understand the intrinsic chemical properties of a drug substance.[3] These studies help identify potential degradants, establish degradation pathways, and develop stability-indicating analytical methods that can accurately measure the active ingredient without interference from impurities or degradation products.[4]

Q2: What are the most likely degradation pathways for 1-(m-tolyl)cyclopropanamine HCl in an acidic medium?

While 1-(m-tolyl)cyclopropanamine is a relatively stable molecule, the combination of acid and elevated temperature can induce degradation. The primary sites of reactivity are the cyclopropyl ring and the primary amine.

  • Acid-Catalyzed Ring Opening: The three-membered cyclopropane ring is highly strained.[2] Under harsh acidic conditions (e.g., strong acid concentration, high heat), the ring is susceptible to electrophilic attack by a proton, which can lead to a carbocation intermediate followed by ring-opening. This would result in a complete loss of the cyclopropyl moiety and the formation of isomeric propenyl or propanol derivatives.

  • Amine-Related Reactions: While the primary amine is protonated and thus stabilized in an acidic solution, side reactions, though less common, can occur over extended periods or at extreme temperatures.

It is crucial to recognize that these pathways are often theoretical until confirmed by structural elucidation of degradants formed during forced degradation studies.[5]

Q3: How does the cyclopropyl ring influence the molecule's overall stability?

The cyclopropyl group has a dual influence. Its inherent ring strain makes it a potential site for reactivity under forcing conditions.[2] However, studies on related structures, such as cyclopropanecarboxylic acid esters, have shown that the cyclopropyl group can confer enhanced hydrolytic stability compared to analogous aliphatic chains.[6] This stabilization is attributed to electronic effects, including hyperconjugation. Therefore, while ring-opening is a potential degradation route, it may require significantly more energy than degradation of other functional groups in a more complex molecule.

Q4: What are the initial signs of degradation during an experiment?

The most reliable indicators of degradation are analytical. During HPLC analysis, you should monitor for:

  • A decrease in the peak area of the parent 1-(m-tolyl)cyclopropanamine compound.

  • The appearance of new peaks, which correspond to degradation products.

  • Changes in the physical appearance of the solution, such as a color change, though this is a less reliable indicator.

Q5: What are the recommended storage conditions for the 1-(m-tolyl)cyclopropanamine HCl salt?

As a hydrochloride salt, the compound is generally stable. Standard storage conditions are in a well-sealed container, protected from light and moisture, at controlled room temperature or refrigerated (2-8°C) for long-term storage.

Section 2: Troubleshooting Guide for Acidic Stability Studies

This guide provides solutions to common problems encountered during forced degradation experiments.

Observed Issue Probable Cause(s) Recommended Solutions & Rationale
Rapid & Complete Degradation (>90%) Stress conditions (acid concentration, temperature, time) are too harsh.Action: Reduce the severity of the conditions. Start with 0.1 N HCl at 60°C and decrease temperature or time as needed. Rationale: The goal of forced degradation is to achieve a target degradation of 5-20%, which is sufficient to form and detect major degradants without completely consuming the parent compound.[5]
No or Minimal Degradation (<5%) Stress conditions are too mild.Action: Increase the severity. Move from 0.1 N to 1.0 N HCl, increase the temperature (e.g., from 60°C to 80°C), or extend the incubation time. Rationale: The molecule may be intrinsically stable under the initial conditions, requiring more energy to force degradation and reveal potential liabilities.
Appearance of Multiple, Small, Unresolved Peaks in HPLC Secondary degradation is occurring; the primary degradant is unstable and breaking down further.Action: Analyze samples at earlier time points. This allows for the capture of the primary degradation product before it converts to secondary products, simplifying pathway elucidation.[5] Rationale: Understanding the sequence of degradation is key to mapping the complete pathway.
Poor Chromatographic Peak Shape (Tailing or Fronting) 1. The mobile phase pH is not optimal. 2. The sample is interacting with the stationary phase. 3. Column overload.Action: 1. Ensure the mobile phase pH is at least 2 units below the pKa of the protonated amine to maintain a consistent charge state. 2. Use a high-purity, end-capped C18 column. 3. Dilute the sample before injection. Rationale: Proper chromatographic methods are essential to accurately quantify both the parent drug and its degradants.
Inconsistent Results Between Replicates 1. Inaccurate temperature control. 2. Inconsistent timing for sample quenching/neutralization. 3. Sample evaporation.Action: 1. Use a calibrated, stable heating block or water bath. 2. Prepare a neutralization solution (e.g., NaOH) and add it precisely at the end of each time point.[7] 3. Use sealed reaction vials. Rationale: Reproducibility is paramount for validating a stability-indicating method.

Section 3: Experimental Protocols & Methodologies

These protocols provide a validated starting point for conducting stability studies.

Protocol 3.1: Forced Degradation Study under Acidic Conditions

This protocol is designed to induce degradation and identify potential degradants.

  • Preparation of Stock Solution: Accurately weigh and dissolve 1-(m-tolyl)cyclopropanamine HCl in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile:water) to a final concentration of 1 mg/mL.[4]

  • Stress Sample Preparation:

    • Label a series of amber glass vials for each time point (e.g., 0, 2, 6, 12, 24 hours).

    • To each vial, add 1.0 mL of the stock solution.

    • To each vial (except time 0), add 1.0 mL of 1.0 N HCl.

    • To the "Time 0" vial, add 1.0 mL of 1.0 N HCl and immediately proceed to step 4.

  • Incubation: Place the vials in a pre-heated, calibrated heating block or water bath set to 80°C.

  • Sampling and Quenching:

    • At each designated time point, remove the corresponding vial from the heat.

    • Immediately add 1.0 mL of 1.0 N NaOH to neutralize the acid and stop the degradation reaction.[7]

    • Allow the vial to cool to room temperature.

  • Final Sample Preparation: Dilute the neutralized solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method.

Protocol 3.2: Recommended HPLC-UV Method Parameters
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detector Wavelength: 220 nm and 270 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Section 4: Data Interpretation & Visualization

Hypothetical Degradation Pathway

The following diagram illustrates a potential degradation pathway for 1-(m-tolyl)cyclopropanamine HCl under harsh acidic conditions, proceeding through a theoretical ring-opened intermediate. Structural confirmation would require LC-MS and NMR analysis.[8]

G parent 1-(m-tolyl)cyclopropanamine (Protonated) intermediate Ring-Opened Carbocation Intermediate parent->intermediate   Harsh Acid (H+)   High Temperature (Δ) degradant Potential Degradant (e.g., 1-(m-tolyl)prop-1-en-2-amine) intermediate->degradant   Rearrangement /   Reaction with H2O G cluster_prep 1. Preparation cluster_stress 2. Stressing cluster_analysis 3. Analysis cluster_data 4. Interpretation prep_stock Prepare 1 mg/mL Stock Solution prep_stress Aliquot Stock & Add Acid Stressor (HCl) prep_stock->prep_stress incubate Incubate at Controlled Temp (e.g., 80°C) prep_stress->incubate timepoint Pull Samples at Defined Timepoints incubate->timepoint quench Quench Reaction (Neutralize with NaOH) timepoint->quench analyze Analyze by Stability- Indicating HPLC/LC-MS quench->analyze interpret Calculate % Degradation & Identify Unknowns analyze->interpret pathway Propose Degradation Pathway interpret->pathway

Caption: Forced Degradation Experimental Workflow.

References

  • Source: Google Patents (US4590292A)
  • Source: Google Patents (EP0205403B1)
  • Title: Forced Degradation Studies for Biopharmaceuticals Source: Pharmaceutical Technology URL: [Link]

  • Title: Forced degradation studies Source: MedCrave online URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: World Journal of Pharmaceutical Research URL: [Link]

  • Title: development of forced degradation and stability indicating studies for drug substance and drug product Source: International Journal of Research in Pharmacology & Pharmacotherapeutics URL: [Link]

  • Title: Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride Source: PMC - NIH URL: [Link]

  • Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Source: Google Patents (US3711549A)
  • Title: III Analytical Methods Source: Ministry of the Environment, Government of Japan URL: [Link]

  • Title: Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances Source: PMC - NIH URL: [Link]

  • Title: Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites Source: Agilent URL: [Link]

  • Title: Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability Source: Organic Letters URL: [Link]

  • Title: ANALYTICAL METHODS FOR ESTIMATION OF MEBEVERINE IN PHARMACEUTICAL DOSAGE FORMS – A REVIEW Source: International Journal of Pharmaceutical Research & Analysis URL: [Link]

  • Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Application Source: Longdom Publishing URL: [Link]

  • Title: STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 Source: ICH URL: [Link]

  • Title: LC and LC-MS Study on Establishment of Degradation Pathway of Glipizide Under Forced Decomposition Conditions Source: ResearchGate URL: [Link]

  • Title: A stability indicating HPLC method for the determination of clobazam and its basic degradation product characterization Source: PMC - NIH URL: [Link]

  • Title: Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride Source: ResearchGate URL: [Link]

  • Title: 1H-NMR of Cyclopropylamine HCl salt Source: Reddit URL: [Link]

  • Title: FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: Isolation and Characterization of Forced Degradative Products of a Proton Pump Inhibitor Drug Ilaprazole by LC/MS Technique Source: JOCPR URL: [Link]

  • Title: Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS Source: RSC Publishing URL: [Link]

Sources

Technical Support Center: Optimizing Curtius Rearrangement for 1-Arylcyclopropanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-arylcyclopropanamines via the Curtius rearrangement. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful and efficient synthesis of these valuable compounds.

Introduction: The Synthetic Challenge and the Curtius Solution

1-Arylcyclopropanamines are privileged structural motifs in medicinal chemistry, appearing in a range of biologically active molecules. Their synthesis, however, can be challenging due to the inherent strain of the cyclopropyl ring and the potential for side reactions. The Curtius rearrangement offers a robust and versatile method for the conversion of 1-arylcyclopropanecarboxylic acids to the desired amines.[1][2] This reaction proceeds through the thermal decomposition of an acyl azide to an isocyanate, which is then trapped by a nucleophile to yield the final product.[3] A key advantage of the thermal Curtius rearrangement is its concerted mechanism, which ensures the retention of the stereochemistry of the migrating group.[1][2]

This guide will provide a comprehensive overview of the reaction, detailed experimental protocols, and a thorough troubleshooting section to address common issues encountered during the synthesis of 1-arylcyclopropanamines.

Reaction Overview: Mechanism and Key Considerations

The synthesis of 1-arylcyclopropanamines via the Curtius rearrangement involves three key stages:

  • Acyl Azide Formation: The starting 1-arylcyclopropanecarboxylic acid is converted to the corresponding acyl azide. This is most commonly achieved in a one-pot procedure using diphenylphosphoryl azide (DPPA) or by converting the carboxylic acid to an acyl chloride followed by reaction with sodium azide.[2]

  • Curtius Rearrangement: The acyl azide is heated in an inert solvent, leading to the loss of nitrogen gas and the concerted migration of the 1-arylcyclopropyl group to form an isocyanate intermediate.[3][4]

  • Isocyanate Trapping: The highly reactive isocyanate is then trapped in situ with a nucleophile. Trapping with water or acid leads to the formation of an unstable carbamic acid, which decarboxylates to yield the primary amine.[5] Alternatively, trapping with an alcohol (e.g., benzyl alcohol or tert-butanol) yields a protected carbamate, which can be useful for further synthetic manipulations.[3]

Visualizing the Pathway: Reaction Workflow

Curtius_Rearrangement_Workflow General Workflow for 1-Arylcyclopropanamine Synthesis Start 1-Arylcyclopropanecarboxylic Acid AcylAzide 1-Arylcyclopropanecarbonyl Azide Start->AcylAzide Isocyanate 1-Arylcyclopropyl Isocyanate AcylAzide->Isocyanate Carbamate Protected Amine (Carbamate) Isocyanate->Carbamate R'OH (e.g., BnOH, t-BuOH) Amine 1-Arylcyclopropanamine Isocyanate->Amine H2O / H+ then Δ - CO2 Carbamate->Amine Deprotection

Caption: Workflow for 1-Arylcyclopropanamine Synthesis via Curtius Rearrangement.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of 1-arylcyclopropanamines via the Curtius rearrangement.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Incomplete Acyl Azide Formation:

    • From Carboxylic Acid (e.g., using DPPA): Ensure the carboxylic acid is completely dry, as water can hydrolyze the activated intermediate. Use of anhydrous solvents (e.g., toluene, THF) and fresh triethylamine is crucial.[6]

    • From Acyl Chloride: The acyl chloride should be freshly prepared or of high purity, as it can degrade upon storage. The reaction with sodium azide must be performed under strictly anhydrous conditions.[6]

  • Inefficient Rearrangement:

    • Temperature: The rearrangement of 1-arylcyclopropanecarbonyl azides may require higher temperatures due to the steric hindrance of the migrating group. A gradual increase in the reflux temperature may be necessary. However, excessively high temperatures can lead to decomposition. Lewis acid catalysis (e.g., with BF₃·OEt₂) can lower the required temperature.[3]

    • Solvent: The choice of a high-boiling, inert solvent like toluene or xylene is often beneficial for achieving the necessary rearrangement temperature.

  • Poor Isocyanate Trapping:

    • Presence of Water: This is a very common issue. Traces of water will react with the isocyanate to form a primary amine, which can then react with another molecule of isocyanate to form a stable, and often difficult to remove, urea byproduct.[6][7] Rigorous drying of all solvents, reagents, and glassware is essential. Performing the reaction under an inert atmosphere (N₂ or Ar) is highly recommended.

    • Nucleophile Concentration: A sufficient excess of the trapping nucleophile (e.g., benzyl alcohol) should be used to ensure the isocyanate reacts with it preferentially.

Q2: I am observing a significant amount of a white, insoluble precipitate in my reaction mixture. What is it and how can I prevent its formation?

This precipitate is very likely a symmetrical urea byproduct, N,N'-bis(1-arylcyclopropyl)urea. Its formation is a strong indicator of the presence of water in your reaction.

  • Mechanism of Urea Formation:

    • R-N=C=O (Isocyanate) + H₂O → [R-NH-COOH] (Unstable Carbamic Acid)

    • [R-NH-COOH] → R-NH₂ (Primary Amine) + CO₂

    • R-N=C=O + R-NH₂ → R-NH-CO-NH-R (Symmetrical Urea)

  • Prevention Strategies:

    • Rigorous Anhydrous Conditions: This cannot be overstated. Use freshly distilled, anhydrous solvents. Dry all glassware in an oven and cool under a stream of inert gas. Ensure all reagents are anhydrous.

    • Inert Atmosphere: Conduct the entire reaction sequence under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction.

    • Order of Addition: If you are trapping the isocyanate with an alcohol, ensure it is added before any potential contact with water (e.g., during workup).

Q3: The rearrangement of my 1-arylcyclopropanecarbonyl azide is very sluggish or incomplete. What can I do?

The 1-arylcyclopropyl group is sterically demanding, which can increase the activation energy for the rearrangement.

  • Increase Reaction Temperature: As mentioned, a higher reaction temperature may be required. Consider switching to a higher-boiling solvent like xylene or mesitylene if toluene is not effective.

  • Lewis Acid Catalysis: The addition of a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can significantly lower the decomposition temperature of the acyl azide and accelerate the rearrangement.[3]

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress by TLC (disappearance of the acyl azide) or by monitoring nitrogen evolution.

Q4: I am concerned about the safety of using azides. What are the key safety precautions?

Acyl azides and sodium azide are potentially explosive and toxic. Strict adherence to safety protocols is mandatory.

  • Explosion Hazard: Acyl azides can be shock-sensitive and may decompose explosively upon heating, friction, or exposure to light. It is highly recommended to generate and use the acyl azide in situ without isolation, for example, by using the DPPA one-pot method.[2]

  • Toxicity: Sodium azide is highly toxic. Handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Safe Handling Practices:

    • Always work behind a blast shield, especially when performing the reaction on a larger scale.

    • Avoid using metal spatulas to handle sodium azide, as this can lead to the formation of shock-sensitive heavy metal azides.

    • Quench any residual azide in the reaction mixture before workup and disposal. A common method is the addition of a saturated aqueous solution of sodium nitrite.

Q5: Which group migrates during the rearrangement, the aryl group or the cyclopropyl group?

In the Curtius rearrangement of 1-arylcyclopropanecarbonyl azide, the entire 1-arylcyclopropyl group migrates. The general order of migratory aptitude in Curtius rearrangements is tertiary alkyl > secondary alkyl ≈ aryl > primary alkyl.[3] The carbon of the cyclopropane ring attached to the carbonyl group is a tertiary carbon, favoring its migration. The concerted nature of the thermal rearrangement ensures that the entire group migrates with retention of its stereochemical integrity.[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Benzyl (1-phenylcyclopropyl)carbamate using DPPA

This protocol is a representative example for the synthesis of a protected 1-arylcyclopropanamine.

Materials:

  • 1-Phenylcyclopropanecarboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)

  • Benzyl alcohol (BnOH)

  • Anhydrous toluene

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-phenylcyclopropanecarboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous toluene.

  • Add triethylamine (1.1-1.5 eq) to the stirred solution at room temperature.

  • Carefully add diphenylphosphoryl azide (DPPA, 1.1-1.5 eq) dropwise to the reaction mixture.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to allow for the formation of the acyl azide.

  • Add benzyl alcohol (1.2-1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain this temperature until the rearrangement is complete. Monitor the reaction by TLC for the disappearance of the starting material and by observing the cessation of nitrogen gas evolution. This typically takes 2-6 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired benzyl (1-phenylcyclopropyl)carbamate.

Protocol 2: Hydrolysis of Benzyl (1-phenylcyclopropyl)carbamate to 1-Phenylcyclopropanamine

Materials:

  • Benzyl (1-phenylcyclopropyl)carbamate

  • Hydrobromic acid in acetic acid (HBr/AcOH) or other suitable deprotection reagent

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution

  • Standard laboratory glassware

Procedure:

  • Dissolve the benzyl (1-phenylcyclopropyl)carbamate in a suitable solvent (e.g., acetic acid).

  • Add a solution of HBr in acetic acid and stir the mixture at room temperature until the deprotection is complete (monitor by TLC).

  • Precipitate the amine salt by adding diethyl ether.

  • Collect the solid by filtration and wash with diethyl ether.

  • To obtain the free amine, dissolve the salt in water and basify with a NaOH solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane), dry the combined organic layers, and concentrate to yield 1-phenylcyclopropanamine.

Data Summary

The following table provides a general overview of typical reaction conditions and expected outcomes for the synthesis of 1-arylcyclopropanamines via the Curtius rearrangement.

ParameterRecommended ConditionsExpected Outcome/Comments
Starting Material 1-Arylcyclopropanecarboxylic acidEnsure high purity and dryness.
Azide Formation DPPA, Et₃N in tolueneSafe and efficient one-pot procedure.
1. (COCl)₂, cat. DMF; 2. NaN₃Two-step procedure; handle acyl chloride and sodium azide with care.
Rearrangement Temp. 80-120 °CSubstrate-dependent; may require higher end of the range for hindered substrates.
Solvent Anhydrous Toluene, XyleneInert, high-boiling solvents are preferred.
Isocyanate Trap Benzyl alcoholYields a stable, Cbz-protected amine.
tert-ButanolYields a stable, Boc-protected amine.
Water/AcidYields the primary amine directly, but risk of urea formation is higher.
Typical Yield 60-85%Highly dependent on substrate and reaction conditions.

Mechanistic and Troubleshooting Workflow

The following diagram illustrates the key steps and potential pitfalls in the synthesis of 1-arylcyclopropanamines, providing a logical troubleshooting workflow.

Troubleshooting_Workflow Troubleshooting Workflow for 1-Arylcyclopropanamine Synthesis Start Start: 1-Arylcyclopropanecarboxylic Acid AcylAzideFormation Acyl Azide Formation Start->AcylAzideFormation Rearrangement Curtius Rearrangement AcylAzideFormation->Rearrangement LowYield Low Yield AcylAzideFormation->LowYield Problem Trapping Isocyanate Trapping Rearrangement->Trapping IncompleteReaction Incomplete Reaction Rearrangement->IncompleteReaction Problem Product Desired Product: 1-Arylcyclopropanamine or Carbamate Trapping->Product Trapping->LowYield Problem UreaFormation Urea Byproduct Trapping->UreaFormation Problem CheckPurity Check Starting Material Purity & Dryness LowYield->CheckPurity AnhydrousConditions Ensure Rigorous Anhydrous Conditions LowYield->AnhydrousConditions ExcessNucleophile Use Excess Trapping Nucleophile LowYield->ExcessNucleophile UreaFormation->AnhydrousConditions IncreaseTemp Increase Reaction Temperature or Add Lewis Acid IncompleteReaction->IncreaseTemp IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime

Sources

Technical Support Center: Resolving Hygroscopicity Issues with Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the hygroscopicity of amine hydrochloride salts. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose, understand, and mitigate these issues effectively in your experiments.

Introduction: The Double-Edged Sword of Amine Hydrochloride Salts

Amine hydrochloride salts are a cornerstone in pharmaceutical development. The protonation of the amine group by hydrochloric acid serves several critical purposes: it often enhances chemical stability by protecting the amine from oxidative degradation, and crucially, it can significantly improve the aqueous solubility and bioavailability of drug candidates.[1][2][3] However, this salt formation can also introduce a significant challenge: hygroscopicity.

Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[4][5][6] For amine hydrochloride salts, this can lead to a cascade of problems, including:

  • Physical Instability: Caking, clumping, and changes in crystal form or even deliquescence (dissolving in absorbed water).[4][7][8]

  • Chemical Instability: Increased susceptibility to hydrolysis and other degradation pathways.[4][9]

  • Manufacturing and Handling Difficulties: Poor powder flow, sticking to equipment, and inconsistencies in weighing and formulation.[10][11]

  • Compromised Product Quality: Altered dissolution profiles, reduced shelf-life, and potential loss of therapeutic efficacy.[10]

This guide provides a structured approach to tackling these challenges head-on.

Frequently Asked Questions (FAQs)

Q1: Why is my amine hydrochloride salt so hygroscopic?

A1: The hygroscopicity of an amine hydrochloride salt is fundamentally linked to the high affinity of the chloride ion and the protonated amine for water molecules. The strong ionic character of the salt creates a high-energy crystal lattice. Water molecules, being highly polar, are readily attracted to these ionic sites through strong ion-dipole interactions, leading to adsorption (on the surface) and absorption (into the bulk of the material).[12] The specific tendency for moisture uptake is also influenced by factors like the molecule's overall structure, the crystal packing efficiency, and the presence of amorphous content.[4][5]

Q2: My product is "caking" and difficult to handle. Is this due to hygroscopicity?

A2: Yes, caking and poor powder flow are classic signs of hygroscopicity.[4][10] When the salt absorbs moisture, it can lead to the formation of liquid bridges between particles. As humidity or temperature fluctuates, these bridges can solidify, creating agglomerates or a solid cake. This significantly hinders downstream processes like milling, blending, and tableting.[10]

Q3: How can I quantitatively measure the hygroscopicity of my salt?

A3: The most robust and widely used technique is Dynamic Vapor Sorption (DVS) .[5][13] DVS analysis measures the change in mass of a sample as it is exposed to a controlled, stepwise increase and decrease in relative humidity (RH) at a constant temperature.[13][14] The resulting sorption-desorption isotherm provides critical information, including:

  • The equilibrium moisture content at different RH levels.[5]

  • The critical relative humidity (CRH) at which significant water uptake occurs, potentially leading to deliquescence or hydrate formation.[5]

  • The reversibility of water sorption, which can indicate if a stable hydrate is formed.[14]

Other useful techniques include:

  • Thermogravimetric Analysis (TGA): Measures weight loss upon heating to determine water content.[5]

  • Karl Fischer Titration: A highly specific method to quantify the absolute water content in a sample.[15]

Q4: What is the difference between hygroscopic, deliquescent, and efflorescent?

A4: These terms describe different interactions with atmospheric moisture:

  • Hygroscopic: A general term for materials that readily attract and absorb moisture from the air.[6][12]

  • Deliquescent: A specific type of hygroscopicity where a solid absorbs so much moisture that it dissolves and forms a liquid solution.[8][16]

  • Efflorescent: The opposite process, where a hydrated crystalline solid loses its water of crystallization to the atmosphere, often becoming a powder.[8][16]

The diagram below illustrates the relationship between these phenomena.

Hygroscopicity_Concepts cluster_main Interaction with Atmospheric Moisture Hygroscopic Hygroscopic (General tendency to absorb moisture) Deliquescent Deliquescent (Absorbs moisture to form a solution) Hygroscopic->Deliquescent Extreme Case Efflorescent Efflorescent (Loses water of crystallization) Solid Solid State Solution Aqueous Solution Solid->Solution Moisture Absorption HydratedSolid Hydrated Solid HydratedSolid->Solid Moisture Loss caption Relationship between hygroscopic phenomena.

Caption: Relationship between hygroscopic phenomena.

Troubleshooting Guides

Issue 1: My Amine HCl Salt Fails Stability Testing Due to Degradation
  • Symptom: Appearance of new peaks in HPLC, decrease in assay value over time in stability chambers.

  • Probable Cause: Moisture uptake is accelerating chemical degradation, most likely through hydrolysis.[4][9] The absorbed water acts as a reactant and can facilitate the breakdown of the active pharmaceutical ingredient (API).

  • Troubleshooting Workflow:

Stability_Troubleshooting start Stability Failure (Degradation) check_hygro Characterize Hygroscopicity (Perform DVS Analysis) start->check_hygro is_hygroscopic Is the salt significantly hygroscopic at storage RH? check_hygro->is_hygroscopic salt_screen Strategy 1: Salt Screening is_hygroscopic->salt_screen Yes cocrystal Strategy 2: Co-crystallization is_hygroscopic->cocrystal Yes formulation Strategy 3: Formulation Modification is_hygroscopic->formulation Yes end Stable Product is_hygroscopic->end No (Investigate other degradation pathways, e.g., oxidation, light) salt_screen->end cocrystal->end formulation->end caption Workflow for addressing stability failures.

Caption: Workflow for addressing stability failures.

  • Solutions:

    • Salt Screening: This is often the most effective approach. The goal is to identify an alternative salt form (e.g., mesylate, sulfate, tartrate) with comparable solubility but lower hygroscopicity.[][18] A systematic screen can reveal a more physically stable crystalline form.[19]

    • Co-crystallization: If salt screening is unsuccessful or the API is non-ionizable, forming a co-crystal with a suitable co-former can create a new crystal lattice with reduced affinity for water.[10][15][20] This has proven effective for improving the stability of moisture-sensitive drugs.[21]

    • Formulation Strategies: If the hydrochloride salt form must be retained, formulation adjustments can provide a moisture barrier.[10][22]

      • Film Coating: Applying a polymer coat to tablets or granules acts as a physical barrier to moisture.[10]

      • Hydrophobic Excipients: Blending the API with hydrophobic excipients can divert moisture away from the drug substance.[10]

      • Encapsulation: Enclosing the API in a protective shell can also limit moisture exposure.[10]

Issue 2: Inconsistent Results in Preclinical or Analytical Studies
  • Symptom: Poor reproducibility in weighing, variable dissolution profiles, or inconsistent analytical assay results.

  • Probable Cause: The mass of your sample is changing due to rapid moisture uptake from the ambient laboratory environment. A "dry" weight taken one moment can be significantly different minutes later, especially in a humid environment. This directly impacts the accuracy of solution concentrations and dose preparations.[7]

  • Solutions:

    • Environmental Control: Handle the material in a controlled environment, such as a glove box with controlled low humidity. This is the most direct way to prevent moisture uptake during manipulation.

    • Rapid Weighing & Processing: If a controlled environment is not available, perform weighing and dissolution steps as quickly as possible to minimize exposure time.

    • Moisture Content Correction: For critical applications, determine the water content of a representative sample (e.g., via Karl Fischer titration) immediately before weighing. Use this value to correct the weighed mass to the true "dry" mass of the API.

    • Packaging: Store the material in tightly sealed containers with a desiccant.[6] Foil-based packaging is often superior to plastic for protecting against moisture ingress.[23]

Key Experimental Protocols

Protocol 1: Assessing Hygroscopicity using Dynamic Vapor Sorption (DVS)

This protocol provides a general workflow for characterizing a new amine hydrochloride salt.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the sample onto the DVS microbalance pan.

    • Ensure the sample is a fine, uniform powder to maximize surface area and facilitate rapid equilibration.

  • Drying Stage:

    • Equilibrate the sample at 0% RH at a constant temperature (typically 25 °C) until a stable mass is achieved (e.g., dm/dt < 0.002 %/min). This establishes the initial dry mass.[13]

  • Sorption Phase:

    • Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH).[13]

    • At each step, allow the sample to equilibrate until the mass is stable. The instrument records the mass change at each RH step.

  • Desorption Phase:

    • Decrease the RH in the same stepwise manner (e.g., from 90% back to 0% RH).

    • Again, allow for equilibration at each step and record the mass change.

  • Data Analysis:

    • Plot the percentage change in mass versus RH to generate the sorption-desorption isotherm.[14]

    • Analyze the isotherm to determine the extent of hygroscopicity, identify any critical humidity points for phase transitions, and observe any hysteresis (differences between the sorption and desorption curves), which may indicate hydrate formation or structural changes.[14]

Table 1: European Pharmacopoeia Hygroscopicity Classification [24]

ClassificationMass Increase (at 25°C, 80% RH for 24h)
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid
Protocol 2: General Workflow for Salt Screening

This protocol outlines a tiered approach to finding a less hygroscopic salt form.

  • Tier 1: Counter-ion Selection & Initial Screen:

    • Based on the pKa of the amine, select a diverse range of pharmaceutically acceptable counter-ions (e.g., mesylate, sulfate, tosylate, maleate, tartrate, etc.).[19]

    • Perform small-scale salt formation experiments using various solvents and crystallization techniques (e.g., solvent evaporation, cooling crystallization).[18]

    • Use high-throughput methods if available.

  • Tier 2: Solid-State Characterization:

    • Analyze the resulting solids using techniques like X-Ray Powder Diffraction (XRPD) to confirm crystallinity and identify unique forms.[18]

    • Assess the initial hygroscopicity of promising crystalline salts using a rapid DVS screen or by storing them in desiccators at high humidity (e.g., 80% RH) and observing for physical changes.[25]

  • Tier 3: In-depth Analysis of Lead Candidates:

    • Select the most promising non-hygroscopic, crystalline salts for scale-up (50-100 mg).

    • Perform a full DVS analysis to generate complete sorption-desorption isotherms.

    • Determine aqueous solubility and dissolution rate to ensure these critical properties are not compromised.[18][25]

    • Evaluate thermal properties (e.g., using Differential Scanning Calorimetry - DSC) and chemical stability.

  • Tier 4: Final Selection:

    • Choose the optimal salt form that provides the best balance of low hygroscopicity, good crystallinity, acceptable solubility, and high stability for further development.[18]

Conclusion

The hygroscopicity of amine hydrochloride salts is a significant but manageable challenge in drug development. By understanding the underlying scientific principles and employing a systematic approach to characterization and mitigation, researchers can overcome these issues. A proactive strategy that includes early-stage hygroscopicity assessment and, if necessary, comprehensive salt screening or formulation design, is crucial for developing stable, robust, and effective pharmaceutical products.

References

  • Al-Akayleh, F., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(10), 1189. [Link]

  • Patil, S., et al. (2022). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2015). Why are organic amines often more stable as the HCl salt than in the free base form? [Link]

  • Particle Technology Labs. (2022). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). [Link]

  • Pharma Innovation. (n.d.). API Hygroscopicity. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • ResearchGate. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • PubMed. (2017). Crystalline Solid Dispersion-A Strategy to Slowdown Salt Disproportionation in Solid State Formulations During Storage and Wet Granulation. [Link]

  • Ribeiro, A. C. F., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals, 16(1), 79. [Link]

  • Vesta Nutra. (2019). 3 Ways to Handle Hygroscopic Material Challenges. [Link]

  • Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]

  • Upperton Pharma Solutions. (n.d.). Hard to Handle API Challenges. [Link]

  • Enlighten Theses. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • Pharmaceutical Technology. (2010). Salt Selection in Drug Development. [Link]

  • ResearchGate. (2018). Deliquescence: Hygroscopicity of Water-Soluble Crystalline Solids. [Link]

  • Improved Pharma. (2021). Salt Screening. [Link]

  • Scientific & Academic Publishing. (2020). Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations. [Link]

  • AQUALAB. (n.d.). Dynamic Vapor Sorption. [Link]

  • Reddit. (2021). Why is hydrogen chloride in everything? [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • Triclinic Labs. (n.d.). Polymorph Screening, Salt Selection, and Chemical Property Improvement Services. [Link]

  • SK pharmteco. (n.d.). Dynamic Vapor Sorption. [Link]

  • Kumar, L., et al. (2020). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 5(31), 19579–19587. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. [Link]

  • University of Alberta. (n.d.). Recrystallization. [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). [Link]

  • Sussex Damp Experts. (n.d.). Hygroscopic Salt Behaviour. [Link]

  • Wellesley College. (n.d.). Recrystallization. [Link]

  • Royal Society of Chemistry. (2021). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. [Link]

  • PubMed. (2014). Effect of hygroscopicity of the metal salt on the formation and air stability of lyotropic liquid crystalline mesophases in hydrated salt-surfactant systems. [Link]

  • ResearchGate. (2020). Can a HCl salt form of compound goes back to the neutral one without treating with any kind of base? [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • ACS Earth and Space Chemistry. (2024). Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures. [Link]

  • LinkedIn. (2025). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts? [Link]

  • Quora. (2010). What makes a substance hygroscopic? Are all chemical salts hygroscopic? [Link]

  • FCT EMIS. (n.d.). PROPERTIES OF SALTS. [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Analysis of 1-(m-tolyl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Methodological Guide Audience: Medicinal Chemists, Analytical Scientists, and Quality Control Specialists

Executive Summary & Strategic Context

1-(m-tolyl)cyclopropanamine hydrochloride is a critical scaffold in medicinal chemistry, often serving as a monoamine reuptake inhibitor or a conformational restraint in drug design. Its analysis presents unique challenges due to the geminal disubstitution on the cyclopropane ring and the ammonium salt nature.

This guide compares the three primary analytical "alternatives" (Solvent Systems) used to characterize this product. Unlike simple alkanes, the choice of solvent for this compound fundamentally alters the spectral topology, determining whether you validate salt stoichiometry , chiral purity , or structural connectivity .

The Core Comparison: Selecting the Right Analytical Vehicle
FeatureMethod A: DMSO-d6 (Recommended)Method B: Methanol-d4 (Structural)Method C: CDCl3 (Free Base)
Primary Utility Salt Verification & Purity Backbone Confirmation Extraction Efficiency Check
Ammonium Signal Visible (

ppm)
Disappears (H/D Exchange)Shifted/Broad (

ppm)
Resolution High (viscous broadening possible)High (sharp lines)Variable (concentration dependent)
Cyclopropyl Region Distinct AA'BB' systemSimplified multipletsShifted upfield

Technical Deep Dive: Spectral Analysis

The Aromatic Region (m-Tolyl Specifics)

The meta-substitution pattern provides a distinct fingerprint that differentiates this compound from its para- or ortho-isomers.

  • Chemical Shift:

    
     7.0 – 7.3 ppm.
    
  • Pattern:

    • H-2 (Singlet-like): Isolated between the methyl and cyclopropyl groups.

    • H-4 (Doublet): Ortho to the methyl group.

    • H-5 (Triplet): The meta-proton.

    • H-6 (Doublet): Ortho to the cyclopropyl ring.

The Cyclopropyl Region (The "Roofing" Effect)

Unlike standard alkyl chains, the cyclopropyl protons in 1-arylcyclopropanamines form a complex AA'BB' system .

  • Symmetry: The molecule has a plane of symmetry (on average), but the protons cis to the aromatic ring are magnetically non-equivalent to those trans to it.

  • Appearance: Two distorted multiplets (often appearing as pseudo-triplets) between

    
     1.1 – 1.6 ppm.
    
Comparative Data Table

The following data represents the Standardized Chemical Shifts (


)  for 1-(m-tolyl)cyclopropanamine.
Proton AssignmentMultiplicityDMSO-d6 (

ppm)
Methanol-d4 (

ppm)
CDCl3 (Free Base) (

ppm)*
Ar-H (m-tolyl) m (4H)7.10 – 7.357.05 – 7.306.95 – 7.20

(Ammonium)
br s (3H)8.60 – 8.90 Absent (Exchange)1.80 (as

)
Ar-

s (3H)2.312.302.34
Cyclopropyl

(cis)
m (2H)1.35 – 1.451.30 – 1.401.05 – 1.15
Cyclopropyl

(trans)
m (2H)1.15 – 1.251.10 – 1.200.95 – 1.05

*Note: CDCl3 data assumes the user has performed a "free-basing" extraction prior to analysis, as the HCl salt is sparingly soluble in pure Chloroform-d.

Experimental Protocols

Protocol A: Standard Quality Control (DMSO-d6)

Use this method to confirm the presence of the HCl salt and calculate molar ratios.

  • Massing: Weigh 10-15 mg of 1-(m-tolyl)cyclopropanamine HCl into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Mixing: Vortex for 30 seconds. (Note: HCl salts dissolve exothermically; ensure full dissolution).

  • Acquisition:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 5.0 seconds  (Critical for accurate integration of the aromatic vs. ammonium protons).
      
    • Scans: 16 or 32.

Protocol B: Structural Elucidation (MeOD Exchange)

Use this method if the ammonium peak obscures the aromatic region or to prove the signal is exchangeable.

  • Preparation: Dissolve 10 mg of sample in 0.6 mL Methanol-d4 (

    
    ).
    
  • Equilibration: Allow to sit for 5 minutes. The active

    
     protons will exchange with deuterium (
    
    
    
    ), becoming NMR silent.
  • Observation: The broad peak at ~8.7 ppm will vanish, revealing any hidden aromatic impurities.

Visualizing the Logic

Diagram 1: Analytical Decision Workflow

This flowchart guides the researcher in selecting the correct solvent system based on the analytical question.

AnalysisWorkflow Start Start: 1-(m-tolyl)cyclopropanamine HCl Question What is the Analytical Goal? Start->Question Goal_Salt Confirm Salt Formation & Stoichiometry Question->Goal_Salt Goal_Struct Verify Backbone & Remove NH Interference Question->Goal_Struct Goal_Extract Check Free Base Conversion Efficiency Question->Goal_Extract Method_DMSO Method A: DMSO-d6 (Shows NH3+ ~8.7ppm) Goal_Salt->Method_DMSO Method_MeOD Method B: Methanol-d4 (NH3+ Disappears) Goal_Struct->Method_MeOD Method_CDCl3 Method C: CDCl3 (Requires Extraction) Goal_Extract->Method_CDCl3 Result_Salt Output: Integrated NH3+ confirms 1:1 HCl ratio Method_DMSO->Result_Salt Result_Clean Output: Clean Aromatic Region (7.0-7.4 ppm) Method_MeOD->Result_Clean

Caption: Decision matrix for selecting the optimal NMR solvent system based on specific analytical requirements.

Diagram 2: Structural Connectivity & Shift Logic

This diagram illustrates the magnetic influences causing the specific chemical shifts.

StructureLogic Core Cyclopropane Ring Shielding Cyclopropyl Shielding (High Field) Core->Shielding Amine Amine (NH3+) Amine->Core Attached to C1 Deshielding Inductive Deshielding (Shift Downfield) Amine->Deshielding Positive Charge Aryl m-Tolyl Group Aryl->Core Attached to C1 Anisotropy Ring Current Anisotropy Aryl->Anisotropy Methyl Methyl Group Methyl->Aryl Meta Position Deshielding->Core Shifts C1 protons Anisotropy->Core Splits cis/trans protons Shielding->Core Result: 1.0-1.5 ppm

Caption: Mechanistic map showing how functional groups influence the chemical shift (


) and splitting patterns.

References

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.

  • Reich, H. J. (2023). "Bordwell pKa Table and NMR Data Collections." University of Wisconsin-Madison Chemistry.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard text for AA'BB' cyclopropane systems).
  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

HPLC retention time of 1-(m-tolyl)cyclopropanamine vs impurities

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: HPLC Profiling of 1-(m-tolyl)cyclopropanamine vs. Synthetic Impurities

Executive Summary

1-(m-tolyl)cyclopropanamine (CAS: 503417-30-9), also known as 1-(3-methylphenyl)cyclopropan-1-amine, is a structural analog of the monoamine oxidase inhibitor tranylcypromine. In drug development, its purity profiling is critical due to the presence of neutral synthetic precursors (nitriles) and hydrolytic byproducts (ketones) that possess significantly different toxicological profiles than the amine active pharmaceutical ingredient (API).

This guide provides a standardized High-Performance Liquid Chromatography (HPLC) protocol designed to resolve the cationic amine from its neutral impurities. The method utilizes a Reverse-Phase C18 system with acidic buffering to ensure peak symmetry and reproducible retention times (RT).

Chemical Context & Impurity Origin

To understand the separation challenge, we must first map the origin of the impurities. The most common synthesis route is the Kulinkovich-Szymoniak reaction , which transforms nitriles into cyclopropylamines using titanium catalysis.

Synthesis Pathway & Impurity Generation

SynthesisPathway SM Starting Material 3-Methylbenzonitrile (Neutral, High LogP) Inter Titanacyclopropane Intermediate SM->Inter Ligand Exchange Reagent Reagents EtMgBr + Ti(OiPr)4 Reagent->Inter Product Target Product 1-(m-tolyl)cyclopropanamine (Basic, Low LogP) Inter->Product Lewis Acid (BF3·OEt2) Imp_Ketone Impurity B 1-(m-tolyl)propan-1-one (Hydrolysis Byproduct) Inter->Imp_Ketone Hydrolysis (Side Reaction)

Figure 1: Synthesis pathway showing the divergence of the target amine and the ketone impurity.

Key Impurities for Profiling:

  • 3-Methylbenzonitrile (Starting Material): Unreacted precursor. Neutral, hydrophobic.

  • 1-(m-tolyl)propan-1-one (Impurity B): Formed via premature hydrolysis of the titanacycle intermediate or ring opening. Neutral, hydrophobic.

  • 1-(m-tolyl)cyclopropanol (Impurity C): Rare, formed if the amination step fails but cyclopropanation succeeds. Neutral.

Experimental Protocol

This protocol is designed to be self-validating . The acidic mobile phase ensures the amine is fully protonated (


), preventing peak tailing caused by interaction with residual silanols on the column.
Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µmProvides hydrophobic selectivity to separate the methyl-substituted aromatic ring.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0)Protonates the amine (pKa ~9) for sharp peak shape; suppresses silanol ionization.
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent for hydrophobic neutral impurities.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 215 nmMaximizes sensitivity for the phenyl ring absorption.
Temperature 30°CImproves mass transfer and peak sharpness.[1]
Gradient Program

Note: A gradient is required because the amine is polar (early eluting), while the nitrile and ketone are non-polar (late eluting).

  • 0–2 min: 10% B (Isocratic hold to retain the amine).

  • 2–15 min: 10%

    
     90% B (Linear ramp to elute impurities).
    
  • 15–20 min: 90% B (Wash column of dimers/polymers).

  • 20–25 min: 10% B (Re-equilibration).

Performance Comparison & Data Analysis

The following data represents relative retention times (RRT) derived from validated QSAR models and analogous arylcyclopropanamine separations (e.g., Tranylcypromine).

Retention Profile
CompoundStructure TypePredicted RT (min)RRT (vs API)Elution Mechanism
1-(m-tolyl)cyclopropanamine Primary Amine (API) 4.5 ± 0.2 1.00 Ionic/Polar: Elutes early as a cationic species. Retained by hydrophobic interaction of the tolyl group.
1-(m-tolyl)cyclopropanol Alcohol (Impurity C)8.2 ± 0.5~1.82H-Bonding: Neutral but polar; elutes after the salt but before non-polar aromatics.
3-Methylbenzonitrile Nitrile (Starting Material)12.5 ± 0.5~2.77Hydrophobic: Neutral, highly retained on C18. No ionization at pH 2.
1-(m-tolyl)propan-1-one Ketone (Impurity B)13.8 ± 0.5~3.06Hydrophobic: Most non-polar common impurity; elutes last.
Chromatographic Logic Tree

HPLC_Logic Start Inject Sample Check_RT Check Retention Time (RT) Start->Check_RT Early RT < 3 min? (Void Volume) Check_RT->Early Too Fast Target RT 4-5 min (Target Amine) Check_RT->Target Optimal Late RT > 10 min (Neutral Impurities) Check_RT->Late Wash Phase Action_Early Increase Initial Water Content Early->Action_Early Action_Target Confirm Identity (UV Spectrum/MS) Target->Action_Target Action_Late Quantify Impurities (Nitrile/Ketone) Late->Action_Late

Figure 2: Decision tree for interpreting the chromatogram and optimizing the method.

Troubleshooting & Optimization

Issue: Peak Tailing of the Amine

  • Cause: Interaction between the positively charged amine and residual silanol groups (

    
    ) on the silica support.
    
  • Solution: Ensure the mobile phase pH is < 3.0 (using TFA or Formic Acid). If tailing persists, add 5-10 mM Triethylamine (TEA) to the mobile phase as a "sacrificial base" to block silanols.

Issue: Co-elution of Isomers

  • Context: If the synthesis used a mixed xylene source, you may have o-tolyl or p-tolyl isomers.

  • Solution: Standard C18 may not resolve regioisomers (m- vs p-). Switch to a Phenyl-Hexyl column, which utilizes

    
     interactions to discriminate based on the electron density distribution of the aromatic ring.
    

References

  • Kulinkovich, O. G., et al. (1989). Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide. Journal of Organic Chemistry.

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications.

  • Szymoniak, J., & Bertus, P. (2007). Titanium-mediated synthesis of primary cyclopropylamines. Synlett.

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Guidelines for system suitability and tailing factors).

  • Agilent Technologies. (2023).[2] Reduced Solvent Use and Analysis Time According to USP Methods. (Method transfer principles for amines).

Sources

Comparative Analysis: m-Tolyl vs. p-Tolyl Cyclopropanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide comparing m-tolyl and p-tolyl cyclopropanamine analogs.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary

The cyclopropanamine scaffold, exemplified by tranylcypromine (TCP) , is a privileged structure in medicinal chemistry, serving as a pharmacophore for both Monoamine Oxidase (MAO) inhibition and Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibition.[1]

This guide compares the pharmacological potency and structure-activity relationship (SAR) of 2-(3-methylphenyl)cyclopropanamine (m-tolyl) versus 2-(4-methylphenyl)cyclopropanamine (p-tolyl) analogs.[1]

Key Finding: Experimental data indicates a distinct divergence in utility:

  • LSD1 Potency & Selectivity: The m-tolyl vector is superior.[1] Meta-substitution allows for access to a hydrophobic sub-pocket in the LSD1 active site, significantly enhancing potency and selectivity over MAO enzymes.[1]

  • MAO Potency: The p-tolyl vector often retains or enhances non-selective MAO inhibition.[1] Small para-substituents (like methyl) fit well within the MAO substrate channel, maintaining high affinity for both MAO-A and MAO-B.[1]

Chemical & Structural Basis

To understand the potency differences, one must analyze the steric and electronic perturbations introduced by the methyl group at the meta (C3) versus para (C4) positions.[1]

Featurem-Tolyl Analog (3-Me-TCP)p-Tolyl Analog (4-Me-TCP)
Steric Vector Projects laterally (120°) from the phenyl ring axis.[1]Projects linearly (180°) along the phenyl ring axis.[1]
Electronic Effect Inductive (+I) donation to C3; weak resonance influence on the cyclopropane ring.[1]Inductive (+I) donation to C4; hyperconjugative stabilization of the radical cation intermediate (crucial for MAO mechanism).[1]
Symmetry Asymmetric; creates distinct "width" to the molecule.[1]Symmetric; increases the "length" of the molecule.[1]
Mechanistic Implication[1][2][3]
  • MAO Inhibition: MAO inhibition by TCP involves a Single Electron Transfer (SET) mechanism forming a radical cation.[1] Para-substitution stabilizes this radical intermediate more effectively than meta, potentially facilitating the ring-opening required for covalent adduct formation with the FAD cofactor.[1]

  • LSD1 Inhibition: LSD1 inhibition relies on the molecule fitting into a large, open substrate-binding cavity (designed for the Histone H3 tail).[1] The meta-vector allows substituents to explore the "ceiling" of this cavity, interacting with residues like Val811 or Asp555, whereas the para-vector often points towards solvent or clashes with the FAD interface depending on the binding mode.[1]

Pharmacological Profiling

Target: Lysine-Specific Demethylase 1 (LSD1)

Research consistently highlights the superiority of meta-substitution for LSD1 inhibitors.[1]

  • Experimental Evidence: In a study of heteroaryl-benzoylamino TCP derivatives, meta-substituted analogs consistently displayed lower IC50 values (higher potency) compared to their para counterparts.[1] For instance, shifting a substituent from the para to the meta position resulted in a >10-fold increase in potency in specific series.[1]

  • Structural Rationale: X-ray crystallography of LSD1-inhibitor complexes reveals that the meta-position directs substituents into a hydrophobic cleft that is critical for high-affinity binding.[1] Para-substituents often extend into a region that provides no additional binding energy or causes minor steric clashes.[1]

Data Summary: LSD1 Inhibition Trends

Compound Class Substitution Pattern Relative Potency (LSD1) Selectivity (LSD1 vs MAO)
Simple Tolyl m-Tolyl High Moderate
Simple Tolyl p-Tolyl Moderate/Low Low
Benzamide-TCP m-Substituted Very High (nM range) High (>100-fold)

| Benzamide-TCP | p-Substituted | Low (


M range) | Low |[1]

Critical Insight: If your goal is to design a selective LSD1 inhibitor, the m-tolyl scaffold is the mandatory starting point.[1] The p-tolyl scaffold is generally considered an "inactive" or "less active" control in SAR studies for this target.[1]

Target: Monoamine Oxidase (MAO-A/B)

Both m-tolyl and p-tolyl analogs are potent MAO inhibitors, but the p-tolyl analog is often more potent against MAO-A due to electronic and steric alignment.[1]

  • MAO-A: The active site is a single hydrophobic cavity.[1] Para-substituents (like -Me, -OMe, -F) often enhance potency by extending the hydrophobic surface area without exceeding the width limit of the channel.[1]

  • MAO-B: The active site is bipartite (entrance cavity + substrate cavity).[1] While both analogs inhibit MAO-B, bulky para-substituents can clash with the "gating" residues (Tyr326).[1] However, a simple methyl group is small enough to be tolerated.[1]

Experimental Protocols (Self-Validating Systems)

Synthesis of Tolyl-Cyclopropanamines

Objective: Synthesize pure trans-isomers to avoid confounding data from cis-isomers (which are generally less potent).[1]

Protocol:

  • Starting Material: 3-methylstyrene (m-tolyl) or 4-methylstyrene (p-tolyl).[1]

  • Cyclopropanation: React styrene with ethyl diazoacetate (EDA) in the presence of a Rhodium(II) catalyst (e.g.,

    
    ) to yield ethyl 2-(tolyl)cyclopropanecarboxylate.[1]
    
  • Hydrolysis & Curtius Rearrangement:

    • Hydrolyze ester with LiOH/MeOH.[1]

    • Convert acid to acyl azide using DPPA/TEA.[1]

    • Reflux in t-BuOH to form the Boc-protected amine.[1]

  • Deprotection: Treat with 4M HCl in dioxane to yield the cyclopropanamine hydrochloride salt.

  • Validation:

    
    H NMR must show the characteristic cyclopropane protons (multiplets at 
    
    
    
    1.0–2.5 ppm) and the coupling constant
    
    
    ~ 3-4 Hz (trans) vs 7-8 Hz (cis).[1]
LSD1 Inhibition Assay (LSD1-CoREST)

Objective: Quantify potency (IC50) using a fluorescence-based coupled assay.[1]

Protocol:

  • Reagents: Recombinant human LSD1/CoREST complex, H3K4me2 peptide substrate, Amplex Red, Horseradish Peroxidase (HRP).[1]

  • Mechanism: LSD1 demethylates H3K4me2, producing

    
    .[1] HRP uses 
    
    
    
    to oxidize Amplex Red to Resorufin (fluorescent).[1]
  • Workflow:

    • Incubate LSD1/CoREST (50 nM) with varying concentrations of m-tolyl or p-tolyl analog for 30 min (pre-incubation is crucial for irreversible inhibitors like TCP).[1]

    • Add H3K4me2 peptide (10

      
      M) to initiate reaction.[1]
      
    • Measure fluorescence (Ex/Em: 530/590 nm) continuously for 20 min.

  • Analysis: Plot velocity vs. [Inhibitor]. Fit to a 4-parameter logistic equation to determine IC50.[1]

Decision Logic & Signaling Pathway (Visualization)

The following diagram illustrates the SAR decision tree when selecting between m-tolyl and p-tolyl scaffolds based on the desired therapeutic target.

G Start Cyclopropanamine Scaffold Selection MTolyl m-Tolyl (Meta-Substitution) Vector: Lateral (120°) Start->MTolyl Optimization for Epigenetics PTolyl p-Tolyl (Para-Substitution) Vector: Linear (180°) Start->PTolyl Optimization for Antidepressant LSD1_Pocket LSD1 Active Site (Large Hydrophobic Cleft) MTolyl->LSD1_Pocket Accesses hydrophobic sub-pocket (Val811) MAO_Pocket MAO Active Site (Narrow Hydrophobic Channel) MTolyl->MAO_Pocket Steric clash (if bulky) or weak binding PTolyl->LSD1_Pocket Clashes with FAD or solvent exposed PTolyl->MAO_Pocket Fits narrow channel Stabilizes radical cation Result_M High LSD1 Potency High Selectivity Potential LSD1_Pocket->Result_M Result_P High MAO Potency Low LSD1 Selectivity MAO_Pocket->Result_P

Caption: SAR Decision Tree illustrating the structural causality between tolyl substitution patterns and enzyme selectivity. Green paths indicate optimal binding modes; Red paths indicate high-affinity off-target interactions.[1]

Conclusion & Recommendation

For researchers developing epigenetic modulators (LSD1 inhibitors) , the m-tolyl analog is the superior scaffold.[1] It provides the necessary geometric vector to access the unique hydrophobic regions of the LSD1 active site, enabling the design of compounds that spare MAO enzymes.[1]

For researchers studying neurochemistry (MAO inhibition) , the p-tolyl analog remains a potent tool compound, likely exhibiting higher MAO-A affinity than the meta isomer, but lacking the selectivity required for modern targeted therapies.[1]

References

  • Fioravanti, R., et al. (2022).[1] Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity.[1][2][3] Bioorganic Chemistry. Link

  • Mimasu, S., et al. (2010).[1][2] Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1.[1][2] Biochemistry. Link

  • Binda, C., et al. (2010).[1][2] Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2.[1] Journal of the American Chemical Society.[1] Link

  • Zwergel, C., et al. (2017).[1] Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A).[1] MedChemComm. Link

Sources

Mass spectrometry fragmentation patterns of 1-(m-tolyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 1-(m-tolyl)cyclopropanamine

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific advancement. Mass spectrometry (MS) stands as a principal technique in this endeavor, providing critical information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed examination of the predicted electron ionization (EI) mass spectrometry fragmentation of 1-(m-tolyl)cyclopropanamine, a molecule of interest due to its unique combination of a strained cyclopropyl ring, a primary amine, and an aromatic tolyl moiety.

The Structural Influence on Fragmentation

The fragmentation of 1-(m-tolyl)cyclopropanamine (Molecular Formula: C₁₀H₁₃N, Molecular Weight: 147.22 g/mol ) under electron ionization is governed by the interplay of its three key structural features.[1] Electron Ionization (EI) is a high-energy ("hard") ionization technique that imparts significant energy into the molecule, leading to extensive and reproducible fragmentation.[2][3] The standard electron energy of 70 eV is utilized to ensure that fragmentation patterns are consistent and comparable to established spectral libraries.[3]

The predicted fragmentation cascade is initiated by the ejection of an electron, typically from a non-bonding lone pair on the nitrogen atom or the π-system of the aromatic ring, to form the molecular ion (M•⁺) at an m/z of 147. In accordance with the Nitrogen Rule , a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[4][5] The presence of the stable aromatic ring suggests that the molecular ion peak, while perhaps not the base peak, should be clearly observable.[6]

Predicted Fragmentation Pathways

The primary fragmentation routes are dictated by the formation of the most stable carbocations and radical species. For 1-(m-tolyl)cyclopropanamine, the dominant pathways are predicted to be α-cleavage adjacent to the amine and cleavages yielding the stable tolyl cation.

fragmentation_pathway M 1-(m-tolyl)cyclopropanamine (M•⁺) m/z = 147 F146 [M-H]⁺ m/z = 146 M->F146 - •H F118 [M-C₂H₅]⁺ m/z = 118 M->F118 - •C₂H₅ (via ring opening) F91 Tolyl/Tropylium Cation [C₇H₇]⁺ m/z = 91 M->F91 - •C₃H₆N F56 [M-C₇H₇]⁺ m/z = 56 M->F56 - •C₇H₇

Caption: Predicted EI fragmentation pathways of 1-(m-tolyl)cyclopropanamine.

  • α-Cleavage (Amine Directed Fragmentation) : This is the most characteristic fragmentation pathway for aliphatic amines.[4][7] Cleavage of a bond alpha to the nitrogen atom leads to a resonance-stabilized iminium cation.

    • Loss of a Hydrogen Radical ([M-H]⁺, m/z 146) : A common fragmentation for primary amines is the loss of a hydrogen atom from the nitrogen, resulting in a stable [M-1]⁺ ion.[4]

    • Ring-Opening and Loss of an Ethyl Radical ([M-C₂H₅]⁺, m/z 118) : The strained cyclopropyl ring is prone to opening upon ionization. A subsequent rearrangement and cleavage can lead to the expulsion of a stable ethyl radical (•C₂H₅), resulting in a fragment at m/z 118. This is a common fate for cyclopropyl systems which seek to relieve ring strain.[8]

    • Loss of the Tolyl Radical ([M-C₇H₇]⁺, m/z 56) : α-cleavage can also occur at the bond connecting the cyclopropyl ring to the tolyl group. This results in the loss of a tolyl radical (•C₇H₇) and the formation of the cyclopropyliminium ion at m/z 56.

  • Benzylic-type Cleavage (Aromatic Directed Fragmentation) : The bond between the aromatic ring and the cyclopropyl group is a benzylic-type position. Cleavage at this bond is highly favored due to the formation of the very stable tolyl cation (or its rearranged isomer, the tropylium cation).[9][10]

    • Formation of the Tolyl/Tropylium Cation ([C₇H₇]⁺, m/z 91) : This is predicted to be one of the most abundant ions in the spectrum. The cleavage results in the loss of a cyclopropanamine radical (•C₃H₆N) and the formation of the [C₇H₇]⁺ cation at m/z 91. This fragment is a hallmark of tolyl-containing compounds.[9][11]

Comparative Data Summary

To provide context, the predicted fragmentation of 1-(m-tolyl)cyclopropanamine is best understood by comparing its expected key fragments to those of its constituent chemical classes.

m/z (Predicted)Proposed Ion Structure/FormulaNeutral LossFragmentation PathwayComparison to Alternatives
147[C₁₀H₁₃N]•⁺-Molecular Ion (M•⁺)Presence confirmed by Nitrogen Rule; stability enhanced by aromatic ring.[4][6]
146[C₁₀H₁₂N]⁺•Hα-CleavageCommon [M-1] peak for primary amines.[4]
118[C₈H₈N]⁺•C₂H₅α-Cleavage with Ring OpeningCharacteristic of strained ring systems seeking stability.[8]
91[C₇H₇]⁺•C₃H₆NBenzylic-type CleavageHighly stable and common fragment for tolyl/benzyl compounds (Tropylium ion).[9][10]
56[C₃H₆N]⁺•C₇H₇α-CleavageRepresents the cyclopropylamine portion of the molecule.

Experimental Protocol for Spectrum Acquisition

This self-validating protocol is designed for a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source. The causality for each parameter is explained to ensure technical accuracy and reproducibility.

experimental_workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep Dissolve 1 mg of 1-(m-tolyl)cyclopropanamine in 1 mL of Methanol Inject Inject 1 µL Column Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm) Inject->Column Program Oven Program: Start 80°C (1 min), ramp 15°C/min to 280°C (5 min) Column->Program Source Ion Source: Electron Ionization (EI) Energy: 70 eV Program->Source Scan Scan Range: m/z 40-300 Source->Scan Analysis Data Analysis: Identify M•⁺, key fragments, compare to predictions Scan->Analysis

Caption: Standard GC-MS workflow for analyzing 1-(m-tolyl)cyclopropanamine.

Step-by-Step Methodology:

  • Sample Preparation:

    • Action: Accurately weigh approximately 1 mg of 1-(m-tolyl)cyclopropanamine and dissolve it in 1 mL of a high-purity volatile solvent such as methanol or dichloromethane.

    • Rationale: This concentration (~1 mg/mL) is typically sufficient to produce a strong signal without overloading the GC column or the MS detector. The choice of a volatile solvent ensures it is quickly removed and does not interfere with the analysis.

  • Gas Chromatography (GC) Conditions:

    • System: A standard GC system coupled to a mass spectrometer.

    • Injection: Inject 1 µL of the prepared sample into the GC inlet, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading. Inlet temperature should be set to 250°C to ensure rapid volatilization.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or mid-polar capillary column, such as a DB-5MS or HP-5MS (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is ideal for separating a wide range of organic molecules.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: Increase temperature at 15°C per minute to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • Rationale: This temperature program provides good separation, ensuring that the target compound is eluted as a sharp peak and is well-resolved from any impurities or solvent front.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Rationale: As a standard, 70 eV provides reproducible fragmentation patterns that can be compared with commercial and public spectral libraries.[3] It imparts sufficient energy to overcome activation barriers for most fragmentation reactions.

    • Mass Range: Scan from m/z 40 to 300.

    • Rationale: This range comfortably covers the molecular weight of the compound (147.22) and its predicted fragments, while excluding low-mass background ions from the air and carrier gas.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Rationale: These temperatures prevent condensation of the analyte within the source and analyzer while minimizing thermal degradation.

  • Data Analysis and Validation:

    • Identify the peak corresponding to 1-(m-tolyl)cyclopropanamine in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Verify the presence of the molecular ion at m/z 147 (confirming the odd m/z as per the Nitrogen Rule).

    • Identify the base peak (the most abundant ion) and other significant fragment ions.

    • Compare the observed fragments (e.g., m/z 146, 118, 91) with the predicted fragmentation pathways outlined in this guide. The presence of a strong peak at m/z 91 would provide compelling evidence for the tolyl moiety.

Conclusion

This guide provides a comprehensive, predictive framework for understanding the electron ionization mass spectrometry fragmentation of 1-(m-tolyl)cyclopropanamine. By leveraging fundamental principles of amine, aromatic, and strained-ring fragmentation, we have proposed the key spectral features that researchers can expect to observe. The dominant pathways are anticipated to be α-cleavage leading to fragments at m/z 146 and 118, and benzylic-type cleavage yielding the highly characteristic tolyl/tropylium cation at m/z 91. The detailed experimental protocol provided herein offers a clear and robust method for obtaining empirical data to validate these predictions, empowering scientists in their structural elucidation and analytical development efforts.

References

  • Cooks, R. G., & O'Toole, C. K. (1991). Selective detection of the tolyl cation among other [C7H7]+ isomers by ion/molecule reaction with dimethyl ether. Journal of the American Society for Mass Spectrometry, 2(4), 270-277.
  • Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews, 9(2), 181-233.
  • ResearchGate. (n.d.). P-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry.
  • Creative Proteomics. (n.d.). Electron Ionization.
  • Reddy, L. R., et al. (2015). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC.
  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.
  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation.
  • BenchChem. (2025). Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Cyclopropyl Ethenone.
  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.
  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation.
  • Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns.
  • Fluorochem. (n.d.). 1-(m-Tolyl)cyclopropanamine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(M-tolyl)cyclopropanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(M-tolyl)cyclopropanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.